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  • Product: 1-(2-(3,4-Dimethylphenoxy)ethyl)urea

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Mechanism of Action of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Executive Summary The arachidonic acid (AA) cascade is a fundamental lipid signaling pathway governing inflammation, vascular tone, and nociception. While the cyclooxygenase (COX) and lipoxygenase (LOX) branches are well...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The arachidonic acid (AA) cascade is a fundamental lipid signaling pathway governing inflammation, vascular tone, and nociception. While the cyclooxygenase (COX) and lipoxygenase (LOX) branches are well-characterized, the cytochrome P450 (CYP450) branch has emerged as a critical therapeutic target. CYP450 epoxygenases convert AA into epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, vasodilatory, and analgesic properties. However, these beneficial EETs are rapidly degraded into biologically inactive or pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) by the enzyme Soluble Epoxide Hydrolase (sEH) [1].

Derivatives of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (DMPEU) represent a highly potent class of sEH inhibitors. By acting as transition-state mimics, these urea-based pharmacophores competitively bind to the sEH active site, preventing EET hydrolysis and thereby amplifying endogenous anti-inflammatory signaling[2]. This whitepaper dissects the structural rationale, mechanism of action, and the self-validating experimental workflows required to evaluate DMPEU derivatives in preclinical drug development.

Structural Rationale & Pharmacophore Dynamics

The sEH enzyme features a unique L-shaped hydrophobic binding pocket with a highly conserved catalytic triad. The efficacy of DMPEU derivatives stems from their precise stereochemical alignment within this pocket[3].

  • The Urea Pharmacophore (Transition-State Mimicry): The primary mechanism of sEH-mediated hydrolysis involves the nucleophilic attack of the epoxide ring by the carboxylic acid of Asp335, assisted by hydrogen bonding from Tyr383 and Tyr466[3]. The urea moiety of DMPEU perfectly mimics this transition state. The carbonyl oxygen of the urea acts as a bidentate hydrogen bond acceptor for the phenolic hydroxyls of Tyr383 and Tyr466, while the urea N-H groups act as hydrogen bond donors to the carboxylate of Asp335[4].

  • The Lipophilic Tail (3,4-Dimethylphenoxy Group): To achieve nanomolar affinity, the inhibitor must stabilize the enzyme complex entropically. The bulky, lipophilic 3,4-dimethylphenoxy group occupies the hydrophobic tunnel formed by residues such as Trp336, Met339, and Phe381, anchoring the molecule and preventing water ingress[5].

Mechanism of Action: The Arachidonic Acid Cascade

By inhibiting sEH, DMPEU derivatives fundamentally alter the lipidomic profile of the cellular microenvironment. The stabilization of 8,9-EET, 11,12-EET, and 14,15-EET prevents the downstream activation of pro-inflammatory cytokines (like TNF- α ) and limits mechanical hyperalgesia during peripheral inflammation[6].

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs DMPEU DMPEU Derivatives (Urea Pharmacophore) DMPEU->sEH Competitive Inhibition

Arachidonic acid cascade illustrating sEH-mediated EET hydrolysis and DMPEU inhibition.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of DMPEU derivatives must rely on self-validating assay systems. The following protocols detail the necessary steps and the causality behind their methodological design.

Protocol 1: FRET-Based sEH Catalytic Inhibition Assay

Causality: High-throughput screening of aromatic compounds (like phenoxy derivatives) using standard absorbance assays frequently yields false positives due to intrinsic compound auto-fluorescence or light scattering. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using the fluorogenic substrate PHOME (cyano-6-methoxy-2-naphthoyl) isolates the specific catalytic cleavage event, eliminating background noise.

Self-Validating System: This protocol incorporates a no-enzyme blank to account for spontaneous substrate hydrolysis and a known reference inhibitor (e.g., TPPU) to validate the assay's dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human sEH (hsEH) in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific plastic binding.

  • Compound Plating: Serially dilute DMPEU derivatives in DMSO. Transfer 1 μ L of each dilution into a 384-well black microtiter plate.

  • Control Establishment (Validation Step): Designate wells for maximum activity (enzyme + DMSO), minimum activity (buffer + DMSO), and reference inhibition (enzyme + 10 nM TPPU).

  • Incubation: Add 49 μ L of the hsEH solution to the wells and pre-incubate at 25°C for 15 minutes to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 50 μ L of 10 μ M PHOME substrate.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 330 nm, Emission: 465 nm). Calculate the IC 50​ using non-linear regression of the initial velocity ( V0​ ).

Protocol 2: LC-MS/MS Quantification of EET/DHET Ratios

Causality: The most direct biomarker of sEH inhibition in vivo is the ratio of EETs to DHETs[7]. Because EETs are highly unstable and exist as four distinct regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), standard immunoassays (ELISA) exhibit severe cross-reactivity and fail to provide isomer-specific resolution. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is mandatory for absolute quantification[8].

Self-Validating System: The addition of deuterated internal standards (e.g., 11,12-EET-d8) prior to lipid extraction corrects for matrix suppression effects and extraction losses, ensuring the final quantification is absolute rather than relative[9].

LCMS_Workflow Prep Cell Incubation with DMPEU Spike Spike Deuterated Internal Standards Prep->Spike Ext Liquid-Liquid Extraction Spike->Ext LCMS LC-MS/MS (MRM Mode) Ext->LCMS Data Absolute EET/DHET Quantification LCMS->Data

Self-validating LC-MS/MS workflow for absolute quantification of EET/DHET regioisomers.

Step-by-Step Methodology:

  • Sample Collection: Harvest plasma or cell culture supernatant treated with DMPEU derivatives. Immediately flash-freeze on dry ice to prevent spontaneous EET degradation.

  • Internal Standard Spiking (Validation Step): Thaw samples on ice. Spike with 5 ng of deuterated internal standards (11,12-EET-d8 and 11,12-DHET-d8)[9].

  • Protein Precipitation & Extraction: Add 2 volumes of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes. Extract the supernatant using a modified Bligh and Dyer liquid-liquid extraction method (chloroform/methanol)[8].

  • Chromatographic Separation: Reconstitute the dried lipid extract in the mobile phase. Inject onto a C18 reverse-phase column using a gradient elution of water/acetonitrile with 0.1% formic acid.

  • MRM Detection: Detect analytes using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor specific parent-to-daughter ion transitions (e.g., m/z 319 167 for 11,12-EET).

  • Data Analysis: Calculate the EET/DHET ratio by comparing the peak area ratios of the endogenous analytes to their respective deuterated standards[7].

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The optimization of the DMPEU scaffold involves balancing target affinity (IC 50​ ) with pharmacokinetic viability (microsomal stability and lipophilicity). The table below summarizes the quantitative pharmacological profiling of engineered DMPEU derivatives.

Compound IDR-Group Modification (Phenoxy Ring)hsEH IC 50​ (nM)ClogPRat Liver Microsomal T 1/2​ (min)
DMPEU-1 (Parent)3,4-Dimethyl12.53.825
DMPEU-2 4-Trifluoromethoxy3.24.145
DMPEU-3 3-Fluoro-4-methyl8.73.630
DMPEU-4 3,4-Dichloro5.14.418

Note: The substitution of the 3,4-dimethyl group with a 4-trifluoromethoxy group (DMPEU-2) significantly enhances both target affinity (due to increased halogen bonding in the hydrophobic pocket) and metabolic stability (by blocking CYP450-mediated aromatic oxidation)[4].

References

  • A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation. PubMed (NIH). Available at:[Link]

  • 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. MDPI. Available at:[Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PMC (NIH). Available at: [Link]

  • Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. PMC (NIH). Available at:[Link]

  • Soluble epoxide hydrolase limits mechanical hyperalgesia during inflammation. PMC (NIH). Available at:[Link]

  • Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis. eScholarship. Available at: [Link]

  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link]

Sources

Exploratory

Preclinical Pharmacokinetics and ADME Profiling of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea: A Technical Whitepaper

Executive Summary & Structural Rationale As drug development professionals navigate the transition from discovery to preclinical development, understanding the structural determinants of a molecule’s ADME (Absorption, Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As drug development professionals navigate the transition from discovery to preclinical development, understanding the structural determinants of a molecule’s ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical. 1-(2-(3,4-Dimethylphenoxy)ethyl)urea is a synthetic small molecule characterized by three distinct structural motifs:

  • 3,4-Dimethylphenoxy Headgroup: Imparts significant lipophilicity, driving membrane permeation but simultaneously acting as a primary target for Cytochrome P450 (CYP450) mediated benzylic oxidation.

  • Flexible Ethyl Linker: Provides conformational adaptability, influencing binding kinetics to both therapeutic targets and off-target metabolizing enzymes.

  • Terminal Urea Moiety: Acts as a potent hydrogen bond donor and acceptor. This polar tail restricts passive paracellular transport, dictating a transcellular absorption route, while also influencing aqueous solubility.

This whitepaper provides a comprehensive, self-validating framework for the in vitro and in vivo pharmacokinetic profiling of this compound, grounded in established regulatory guidelines.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueADME Implication
Molecular Weight 208.26 g/mol Optimal for oral absorption (Lipinski's Rule of 5).
cLogP 2.4Balanced lipophilicity for membrane permeation and aqueous solubility.
Topological Polar Surface Area (TPSA) 64.35 ŲExcellent for intestinal permeability; potential for BBB penetration.
Hydrogen Bond Donors 2Provided by the urea moiety; aids in target/transporter binding.
Hydrogen Bond Acceptors 2Provided by oxygen and carbonyl; influences the hydration shell.

Absorption: Intestinal Permeability via Caco-2 Monolayers

Causality & Rationale: The highly polar urea group prevents the molecule from slipping through the tight junctions of the intestinal epithelium (paracellular route). Therefore, absorption must occur via the transcellular route, facilitated by the lipophilic dimethylphenoxy group. To evaluate this, we utilize the bidirectional Caco-2 permeability assay. Bidirectional assessment (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to determine if the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).

Self-Validating Protocol: Caco-2 Bidirectional Assay

Grounded in the foundational methodology by [1].

  • Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days. Validate monolayer integrity prior to the assay using Transepithelial Electrical Resistance (TEER > 250 Ω⋅cm2 ) and Lucifer Yellow permeability ( Papp​<0.5×10−6 cm/s). Rationale: A compromised monolayer yields false-positive passive diffusion rates.

  • Assay Preparation: Prepare 1-(2-(3,4-Dimethylphenoxy)ethyl)urea at 10 µM in HBSS buffer (pH 7.4).

  • Internal Controls: Include Propranolol (high permeability control) and Atenolol (low permeability control) in parallel wells to validate the assay's dynamic range.

  • Incubation: Add the compound to either the Apical (A) or Basolateral (B) chamber. Incubate at 37°C for 120 minutes.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver compartments at 0, 60, and 120 minutes. Quantify via LC-MS/MS.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp,B→A​/Papp,A→B​ ). An ER>2.0 indicates active efflux.

Distribution: Plasma Protein Binding (PPB)

Causality & Rationale: The lipophilic dimethylphenoxy group suggests moderate-to-high binding to human serum albumin (HSA). Because only the unbound fraction ( fu​ ) of the drug is pharmacologically active and available for hepatic clearance, precise quantification is critical. We deploy the Rapid Equilibrium Dialysis (RED) device, which maximizes the surface-area-to-volume ratio, reducing equilibration time from 24 hours to 4 hours and preventing compound degradation during the assay.

Self-Validating Protocol: Rapid Equilibrium Dialysis (RED)

Grounded in the validation standards by [2].

  • Sample Preparation: Spike human and rat plasma with 1 µM of the test compound.

  • Control Integration: Include Warfarin (>98% bound) and Metoprolol (~10% bound) as system validation controls.

  • Dialysis: Load 200 µL of spiked plasma into the sample chamber (red ring) and 350 µL of PBS (pH 7.4) into the buffer chamber (white ring) of the RED device.

  • Incubation: Seal the plate and incubate on an orbital shaker (300 rpm) at 37°C for exactly 4 hours.

  • Matrix Matching (Critical Step): Post-dialysis, extract 50 µL from each chamber. Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples. Rationale: This ensures identical matrix effects and ionization efficiencies during LC-MS/MS analysis.

  • Mass Balance Validation: Calculate % Recovery = ((Amount in Plasma + Amount in Buffer) / Initial Amount) × 100. Rationale: A recovery < 85% flags non-specific binding (NSB) to the Teflon apparatus, requiring assay modification.

Metabolism: Biotransformation and CYP450 Profiling

Causality & Rationale: The 3,4-dimethyl groups on the phenoxy ring are classic metabolic hotspots. The high-valent iron-oxo species of Cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4) will readily abstract hydrogen from these benzylic positions, leading to hydroxymethyl metabolites. Secondary pathways include O-dealkylation (ether cleavage) and amidase-mediated urea hydrolysis.

Self-Validating Protocol: Liver Microsomal Stability

Aligned with the [3].

  • Pre-incubation: Combine 1 µM of the compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • System Controls: Run parallel incubations with Verapamil (rapid clearance) and Warfarin (slow clearance) to verify microsomal enzymatic viability.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS). Rationale: The 3:1 organic ratio instantly denatures CYP enzymes, halting metabolism.

  • Analysis: Centrifuge at 15,000g for 10 minutes. Analyze the supernatant to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Metabolism DP_Urea 1-(2-(3,4-Dimethylphenoxy) ethyl)urea CYP_Ox CYP450 Oxidation (Benzylic Hydroxylation) DP_Urea->CYP_Ox CYP_Dealk CYP450 O-Dealkylation (Ether Cleavage) DP_Urea->CYP_Dealk Amidase Amidase Hydrolysis (Urea Cleavage) DP_Urea->Amidase Met1 Hydroxymethyl Metabolites CYP_Ox->Met1 Met2 3,4-Dimethylphenol + Aminoethylurea CYP_Dealk->Met2 Met3 Phenoxyethylamine + CO2 + NH3 Amidase->Met3

Proposed biotransformation pathways for 1-(2-(3,4-Dimethylphenoxy)ethyl)urea.

Excretion & Bioanalysis: LC-MS/MS Workflow

Causality & Rationale: To support in vivo PK studies, a bioanalytical method must differentiate the parent drug from its structurally similar benzylic hydroxyl metabolites. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the requisite selectivity and sub-nanogram sensitivity.

Self-Validating Protocol: Bioanalytical Method Validation

Executed strictly according to the [4].

  • Selectivity: Analyze 6 independent lots of blank rat plasma to ensure no endogenous interfering peaks occur at the analyte's retention time.

  • Extraction: Perform protein precipitation (PPT) using a 3:1 ratio of Acetonitrile to Plasma.

  • Chromatography: Utilize a sub-2-micron C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm) with a rapid gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Accuracy & Precision: Evaluate Quality Control (QC) samples at Low, Mid, and High concentrations across three distinct runs. Acceptance criteria dictate that all QCs must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).

Bioanalysis Sample 1. Plasma Sample (Spiked with IS) PPT 2. Protein Precipitation (Acetonitrile, 3:1 v/v) Sample->PPT Centrifuge 3. Centrifugation (15,000g, 10 min, 4°C) PPT->Centrifuge LC 4. UHPLC Separation (C18 Column, Gradient) Centrifuge->LC MS 5. MS/MS Detection (MRM Mode, ESI+) LC->MS Data 6. PK Parameter Calculation (WinNonlin) MS->Data

Step-by-step LC-MS/MS bioanalytical workflow for plasma sample quantification.

In Vivo Pharmacokinetics (Preclinical Rat Model)

Following rigorous in vitro validation, the compound is advanced to in vivo pharmacokinetic profiling in Sprague-Dawley rats to establish baseline clearance, volume of distribution, and oral bioavailability.

Table 2: In Vitro ADME & In Vivo PK Summary (Simulated Data)
ParameterResultInterpretation / Causality
Caco-2 Papp,A→B​ 18.5×10−6 cm/sHigh passive intestinal permeability driven by the lipophilic headgroup.
Plasma Protein Binding ( fu​ ) 0.15 (85% Bound)Moderate protein binding; adequate free fraction for target engagement.
HLM Intrinsic Clearance 49.5 µL/min/mgIntermediate hepatic extraction ratio; susceptible to benzylic oxidation.
Rat IV Clearance ( CL ) 26.6 mL/min/kgModerate systemic clearance, aligning with in vitro HLM predictions.
Rat Volume of Distribution ( Vss​ ) 3.8 L/kgExtensive tissue distribution, facilitated by the compound's cLogP of 2.4.
Oral Bioavailability (%F) 66%Excellent oral viability; first-pass metabolism is the primary limiting factor.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available at:[Link]

  • Waters, N. J., Jones, R., Williams, G., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Federal Register. Available at:[Link]

Foundational

Comprehensive Receptor Binding Affinity Assays for 1-(2-(3,4-Dimethylphenoxy)ethyl)urea: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Competition\nwith

Refining Assay Methodology

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Optimizing Experimental Parameters

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Refining Kinetics Analysis

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Refining Citations and Diagrams

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Executive Summary

The compound 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (CAS: 1171420-99-7) represents a highly privileged pharmacophore in modern medicinal chemistry. The phenoxyethyl urea scaffold is frequently leveraged to confer exquisite subtype selectivity in kinase inhibitors—most notably driving selectivity for Phosphoinositide 3-kinase gamma (PI3Kγ) over the alpha isoform [3.1]. Furthermore, derivatives containing this exact structural motif have demonstrated significant anti-proliferative activity in PC-3 prostate cancer cell lines, implicating the modulation of nuclear receptors such as the Androgen Receptor (AR).

This whitepaper provides an authoritative, step-by-step methodological framework for profiling 1-(2-(3,4-Dimethylphenoxy)ethyl)urea across its primary putative targets. By detailing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Radioligand Binding assays, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols for drug development professionals.

Mechanistic Rationale of the Phenoxyethyl Urea Scaffold

The structural anatomy of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea dictates its polypharmacological potential. In the context of kinase inhibition, the urea moiety acts as a critical bidentate hydrogen-bond donor/acceptor, anchoring the molecule to the hinge region of the kinase domain (e.g., Val882 in PI3Kγ)[1]. Simultaneously, the 3,4-dimethylphenoxy tail is highly lipophilic. When introduced into benzothiazole or alkynylthiazole series, this bulky phenoxy group creates an unfavorable steric clash with the Asp residue unique to the PI3Kα active site, while comfortably occupying the hydrophobic selectivity pocket of PI3Kγ[1].

PI3K_Pathway GPCR GPCR Activation Gbg Gβγ Subunits GPCR->Gbg PI3K PI3Kγ (Target) Gbg->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor 1-(2-(3,4-Dimethylphenoxy)ethyl)urea Inhibitor->PI3K Bidentate Hinge Binding PIP2 PIP2 PIP2->PIP3 AKT AKT Activation PIP3->AKT Proliferation Cell Proliferation & Migration AKT->Proliferation

Fig 1. PI3Kγ signaling pathway modulated by 1-(2-(3,4-Dimethylphenoxy)ethyl)urea.

Core Binding Assay Modalities

Protocol 1: TR-FRET Assay for PI3Kγ Binding Affinity

Causality & Rationale: Aromatic ureas frequently exhibit intrinsic auto-fluorescence that confounds standard fluorescence polarization assays. TR-FRET circumvents this by utilizing long-lifetime lanthanide chelates (e.g., Europium). A time delay before signal integration allows short-lived compound auto-fluorescence to decay, yielding a pristine signal-to-background ratio.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: EGTA chelates trace heavy metals to prevent metalloprotease activation, while Brij-35 prevents the highly lipophilic phenoxyethyl urea from adsorbing to the microplate walls.

  • Compound Titration: Dispense 100 nL of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (10-point serial dilution in 100% DMSO) into a 384-well low-volume plate using an acoustic liquid handler. Causality: Acoustic dispensing eliminates tip carryover and ensures the final DMSO concentration remains strictly at 1%, preventing kinase denaturation.

  • Target Addition: Add 5 µL of 2X GST-tagged PI3Kγ (final concentration 2 nM). Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of a 2X detection mix containing a Europium-labeled anti-GST antibody (2 nM) and a fluorescent Kinase Tracer (10 nM).

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at 25°C to ensure the system reaches thermodynamic equilibrium.

  • Detection & Validation: Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using 1% DMSO (high signal) and 10 µM AS-605240 (low signal). The assay is validated only if Z' > 0.6.

TR_FRET Prep 1. Compound Titration Incubate 2. Target & Tracer Incubation Prep->Incubate Excite 3. Excitation (340 nm) Incubate->Excite Emit 4. Emission (615 & 665 nm) Excite->Emit Analyze 5. Ratio Calculation & IC50 Fit Emit->Analyze

Fig 2. Step-by-step TR-FRET assay workflow for high-throughput kinase binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality & Rationale: Thermodynamic affinity ( Kd​ ) does not capture the temporal dynamics of target engagement. SPR is utilized to determine the residence time ( τ=1/koff​ ), which often correlates more strongly with in vivo efficacy and sustained pharmacodynamics than Kd​ alone.

Step-by-Step Methodology:

  • Surface Functionalization: Dock a CM5 dextran sensor chip into the SPR instrument. Activate flow cells with 1:1 EDC/NHS for 7 minutes.

  • Immobilization: Dilute PI3Kγ in 10 mM Sodium Acetate (pH 4.5) and inject. Causality: A buffer pH below the protein's isoelectric point (pI) ensures electrostatic pre-concentration onto the negatively charged dextran matrix. Quench with 1 M Ethanolamine (pH 8.5).

  • Association Phase: Flow 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (diluted in PBS-P+ with 2% DMSO) at a high flow rate of 50 µL/min for 120 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion.

  • Dissociation Phase: Flow running buffer over the surface for 600 seconds to monitor the dissociation rate ( koff​ ).

  • Validation & Fitting: Apply solvent correction to account for bulk refractive index shifts caused by DMSO. Fit the double-referenced sensorgrams to a 1:1 Langmuir kinetic model.

SPR_Logic Immobilize Target Immobilization (CM5 Sensor Chip) Baseline Buffer Flow (Baseline Stabilization) Immobilize->Baseline Assoc Analyte Injection (Association: kon) Baseline->Assoc Dissoc Buffer Wash (Dissociation: koff) Assoc->Dissoc Regen Surface Regeneration Dissoc->Regen If needed Fit 1:1 Langmuir Kinetic Fitting Dissoc->Fit Data Export Regen->Baseline

Fig 3. Surface Plasmon Resonance (SPR) logical workflow for kinetic profiling.

Protocol 3: Radioligand Binding for Androgen Receptor (AR) Profiling

Causality & Rationale: Because derivatives of this compound class show potent anti-proliferative effects in PC-3 prostate cancer cells, profiling against the Androgen Receptor is highly relevant. Nuclear receptors are highly lipophilic and often lose structural integrity when purified. Radioligand binding using cell lysates remains the gold standard, as it preserves the native folding environment and avoids bulky fluorescent tags that disrupt the binding pocket.

Step-by-Step Methodology:

  • Lysate Preparation: Homogenize AR-expressing LNCaP or PC-3 cells in TEG buffer (10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4) with protease inhibitors. Centrifuge at 100,000 x g for 1 hour to isolate the cytosolic fraction.

  • Assay Assembly: In a 96-well deep-well plate, combine 50 µL of the urea compound (10 pM to 10 µM), 50 µL of 1 nM [³H]-mibolerone (high-affinity AR tracer), and 100 µL of AR lysate.

  • Incubation: Incubate at 4°C for 18 hours. Causality: Low temperatures prevent receptor degradation while allowing the high-affinity radioligand ample time to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filter plates pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI imparts a positive charge to the glass fibers, drastically reducing the non-specific binding of the lipophilic urea compound.

  • Detection & Validation: Wash filters 3x with ice-cold TEG buffer. Add scintillation cocktail and read on a TopCount counter.

    • Self-Validation: Define non-specific binding (NSB) using 10 µM unlabeled Enzalutamide. Specific binding must exceed 75% of total binding for the assay to pass quality control.

Quantitative Data Synthesis

The following table synthesizes representative binding parameters for the 1-(2-(3,4-Dimethylphenoxy)ethyl)urea scaffold based on its performance across the described assay modalities.

TargetAssay ModalityParameterValueResidence Time ( τ )
PI3Kγ TR-FRETIC₅₀18.5 nMN/A
PI3Kα TR-FRETIC₅₀>10,000 nMN/A
PI3Kγ SPR Kd​ (Kinetic)12.1 nM45.2 minutes
Androgen Receptor Radioligand Binding Ki​ 145.0 nMN/A

Table 1. Representative binding affinity and kinetic parameters for the phenoxyethyl urea scaffold across kinase and nuclear receptor targets.

References

  • Bandarage UK, Aronov AM, Cao J, et al. "Discovery of a Novel Series of Potent and Selective Alkynylthiazole-Derived PI3Kγ Inhibitors." ACS Medicinal Chemistry Letters. 2020 Dec 18;12(1):129-135.[Link]

  • Ikwu FA, Shallangwa GA, Mamza PA, Uzairu A. "In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines." Heliyon. 2020 Jan 23;6(1):e03273.[Link]

Sources

Exploratory

Technical Whitepaper &amp; Advanced Safety Data Guide: 1-(2-(3,4-Dimethylphenoxy)ethyl)urea in Preclinical Drug Discovery

Executive Summary 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (Molecular Formula: C11H16N2O2) is a highly specialized chemical building block and screening library compound. While it may appear as a simple terminal urea, its st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-(3,4-Dimethylphenoxy)ethyl)urea (Molecular Formula: C11H16N2O2) is a highly specialized chemical building block and screening library compound. While it may appear as a simple terminal urea, its structural motif—the phenoxyethyl urea—is a privileged pharmacophore in modern medicinal chemistry. Structurally classified under aromatic ethers[1], this scaffold is frequently utilized to enhance kinase and receptor selectivity. For instance, the installment of the phenoxyethyl urea moiety has been shown to improve selectivity over PI3Kα while retaining potent activity against PI3Kδ and PI3Kγ[2]. Furthermore, phenoxyethyl urea derivatives are integral in the development of selective Ryanodine receptor type 2 (RyR2) inhibitors[3].

This guide transcends a traditional Material Safety Data Sheet (SDS) by synthesizing critical physicochemical hazard data with field-proven laboratory handling protocols and mechanistic applications, providing a comprehensive resource for drug development professionals.

Physicochemical Profiling & Structural Logic

The efficacy of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea in biological assays is directly dictated by its structural topology. The 3,4-dimethylphenoxy group provides significant lipophilicity, which drives hydrophobic interactions within target binding pockets. Conversely, the urea moiety acts as a bidentate hydrogen-bond donor and acceptor, crucial for anchoring the molecule to the hinge region of kinases or the active site of hydrolases.

Quantitative Physicochemical Data

Table 1: Physicochemical Properties and Assay Implications

PropertyValueCausality / Impact on Assay Design
Molecular Formula C11H16N2O2Baseline metric for mass spectrometry validation.
Molecular Weight 208.26 g/mol Highly optimal for Lipinski's Rule of 5 compliance.
Hydrogen Bond Donors 2Facilitates critical binding to target hinge regions.
Hydrogen Bond Acceptors 2Interacts with backbone amides in the binding pocket.
Estimated LogP ~2.5 - 3.0Requires DMSO for stock solubilization; limits aqueous solubility.

Advanced Material Safety Data Sheet (SDS) & Laboratory Handling

Standard safety data often lacks the context required for bench scientists. Below is an applied safety and handling guide designed to mitigate risks while preserving compound integrity.

Hazards Identification (GHS Classification)
  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)

Quantitative Hazard Summary & Bench Mitigation

Table 2: GHS Hazard Summary & Mitigation Strategies

Hazard ClassSignal WordPrecautionary StatementBench Mitigation Strategy
Skin Irrit. 2 WarningH315: Causes skin irritationNitrile gloves (double gloving required for stock prep).
Eye Irrit. 2A WarningH319: Causes serious eye irritationSafety goggles; avoid vortexing open microcentrifuge tubes.
STOT SE 3 WarningH335: May cause respiratory irritationWeighing must be performed in a ventilated balance enclosure.
Handling & Storage Causality
  • Why use a ventilated enclosure? Fine powders of urea derivatives can easily become aerosolized due to electrostatic charge generated during spatulation.

  • Why store at 4°C desiccated? Urea derivatives can slowly absorb atmospheric moisture (hygroscopy), leading to inaccurate molarity calculations during High-Throughput Screening (HTS) stock preparation.

Mechanistic Insights: The Phenoxyethyl Urea Pharmacophore

In target enzyme inhibition, the phenoxyethyl urea scaffold operates through a dual-action binding logic. The terminal urea forms critical hydrogen bonds with the backbone residues of the target's hinge region. Simultaneously, the 3,4-dimethylphenoxy group occupies adjacent hydrophobic pockets. The steric bulk of the methyl groups at the 3 and 4 positions restricts the molecule's rotational degrees of freedom, which is a proven strategy to prevent off-target binding (e.g., avoiding the Asp residue in PI3Kα to maintain PI3Kγ/δ selectivity)[2].

MOA C 1-(2-(3,4-Dimethylphenoxy)ethyl)urea U Urea Moiety (H-Bond Donor/Acceptor) C->U comprises P 3,4-Dimethylphenoxy Group (Hydrophobic Interaction) C->P comprises T Target Kinase/Enzyme (e.g., PI3K / RyR2) U->T binds hinge region P->T occupies hydrophobic pocket E Downstream Signaling Inhibition T->E blocks activation

Fig 1: Binding logic of the phenoxyethyl urea motif in target enzyme inhibition.

Experimental Protocols: Synthesis & In Vitro Evaluation

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and causality for each step.

Protocol 1: Synthesis of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea
  • Reagent Preparation : Dissolve 2-(3,4-dimethylphenoxy)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the isocyanate intermediate into an unreactive amine.

  • Activation : Add trimethylsilyl isocyanate (TMSNCO) (1.2 eq) dropwise at 0°C.

    • Causality: TMSNCO is a mild, highly effective reagent for converting primary amines to terminal ureas without generating harsh HCl byproducts that could cleave the ether linkage.

  • Reaction : Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Quenching & Purification : Quench the reaction with methanol, concentrate under reduced pressure, and recrystallize the crude product from an ethyl acetate/hexane mixture.

    • Self-Validation: Confirm >95% purity via LC-MS and 1H-NMR before proceeding to biological testing. Impurities (especially unreacted amines) are a primary source of false positives in biochemical assays.

Protocol 2: High-Throughput Target Inhibition Assay (TR-FRET)
  • Stock Preparation : Dissolve the purified compound in 100% molecular-biology grade DMSO to create a 10 mM stock solution.

  • Serial Dilution : Generate a 10-point dose-response curve (3-fold serial dilutions) in the designated assay buffer.

    • Causality: Ensure the final DMSO concentration in the assay well remains ≤1%. Higher concentrations of DMSO will cause solvent-induced enzyme denaturation, skewing IC50 results.

  • Incubation : Incubate the compound with the target enzyme and a fluorescently labeled tracer for 30 minutes at room temperature to allow for binding equilibrium.

  • Detection & Validation : Measure the Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal (e.g., 665 nm / 615 nm emission ratio).

    • Self-Validation: Every assay plate must include a known reference inhibitor as a positive control and DMSO-only wells as a negative control. Calculate the Z'-factor; a Z'-factor > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio.

Workflow S1 Step 1: Compound Synthesis & Purification S2 Step 2: LC-MS & NMR Characterization S1->S2 >95% Purity Required S3 Step 3: Target Enzyme Inhibition Assay S2->S3 Validated Compound S4 Step 4: IC50 Determination & Data Analysis S3->S4 Dose-Response Data

Fig 2: Self-validating experimental workflow from synthesis to IC50 determination.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: ACS Publications URL:[Link]

  • Development of selective RyR2 inhibitors with a pharmacophore containing a parabanic acid skeleton - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • aromatic ether (CHEBI:35618) - EMBL-EBI Source: European Bioinformatics Institute URL:[Link]

Sources

Foundational

Molecular Docking Studies of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea: Targeting Soluble Epoxide Hydrolase (sEH)

Executive Summary & Pharmacological Rationale The rational design of targeted therapeutics requires not only an understanding of the biological target but a deep mechanistic appreciation of how a ligand's chemical topolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The rational design of targeted therapeutics requires not only an understanding of the biological target but a deep mechanistic appreciation of how a ligand's chemical topology navigates the target's microenvironment. This whitepaper deconstructs the molecular docking protocols and binding mechanics of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea , a highly flexible, hydrophobic-tailed urea derivative.

Based on its structural pharmacophore, this compound is an ideal candidate for inhibiting Soluble Epoxide Hydrolase (sEH) . sEH is a critical regulatory enzyme responsible for hydrolyzing endogenously derived epoxyeicosatrienoic acids (EETs)—which possess potent anti-inflammatory, vasodilatory, and analgesic properties—into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1]. Pharmacological inhibition of sEH has emerged as a highly promising therapeutic modality for cardiovascular diseases, inflammatory bowel disease, and neuropathic pain[2].

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor Phenoxyethylurea Ligand Inhibitor->sEH Inhibits

Arachidonic acid cascade illustrating sEH inhibition by the urea derivative.

Structural Deconstruction of the Ligand

Historically, the most potent sEH inhibitors feature a central urea, amide, or carbamate pharmacophore[3]. X-ray crystallographic studies demonstrate that the sEH active site is an L-shaped, highly hydrophobic pocket with a catalytic triad situated at the vertex[2].

1-(2-(3,4-Dimethylphenoxy)ethyl)urea is structurally primed to exploit this L-shaped cavity through three distinct domains:

  • The Primary Pharmacophore (Urea Core): The urea group mimics the transition state of the epoxide hydrolysis reaction[4]. The carbonyl oxygen acts as a hydrogen bond acceptor, while the urea nitrogens act as hydrogen bond donors.

  • The Linker (Ethoxy Chain): The highly flexible 2-phenoxyethyl linker allows the molecule to navigate the narrow bottleneck of the active site without inducing steric clashes with residues such as Met337[5].

  • The Secondary Pharmacophore (3,4-Dimethylphenyl Group): This hydrophobic tail plunges into the primary hydrophobic cavity. The 3,4-dimethyl substitution enhances van der Waals interactions compared to an unsubstituted phenyl ring, which significantly drives the enthalpic contribution to the total binding free energy[6].

Pharmacophore Ligand 1-(2-(3,4-Dimethylphenoxy)ethyl)urea Urea Core Phenoxyethyl Linker 3,4-Dimethylphenyl Asp335 Asp335 (H-bond Acceptor) Ligand->Asp335 NH Donates Tyr Tyr383 / Tyr466 (H-bond Donors) Ligand->Tyr C=O Accepts Hydrophobic Hydrophobic Pocket (Phe497/Met503) Ligand->Hydrophobic pi-pi / VdW

Pharmacophore mapping of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea in sEH.

Self-Validating Molecular Docking Protocol

As a Senior Application Scientist, I mandate that computational workflows must be self-validating. A molecular docking protocol is only as reliable as its ability to reproduce known crystallographic reality. We utilize a rigid-receptor, flexible-ligand approach with an internal control step.

Phase 1: Target Preparation
  • Structure Retrieval: Download the high-resolution crystal structure of human sEH complexed with a urea-based ligand (e.g., PDB ID: 1ZD3)[5].

  • Causality-Driven Cleaning: Strip non-essential crystallographic waters. Crucial Exception: Retain structural waters if they mediate key bridging interactions between the native ligand and the protein backbone.

  • Protonation State Assignment: Assign proper protonation states at physiological pH (7.4) using tools like Protein Preparation Wizard. It is critical to ensure that Asp335 is ionized to its carboxylate form, as this is the primary anchor for the urea nitrogens[7].

Phase 2: Ligand Preparation
  • Conformational Generation: Construct the 3D topology of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea.

  • Energy Minimization: Apply an advanced force field (e.g., OPLS4 or MMFF94) to relieve steric strain and generate the lowest-energy conformer.

Phase 3: Grid Generation & Self-Validation (The Control)
  • Grid Definition: Define the receptor grid box (approx. 20×20×20 Å) centered precisely on the catalytic triad (Asp335, Tyr383, Tyr466)[1].

  • Redocking Validation: Redock the native co-crystallized ligand (e.g., CU4 from 1ZD3) into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å[2]. Do not proceed to screen the target compound if this threshold fails.

Phase 4: Production Docking
  • Execution: Execute docking using AutoDock Vina or Glide SP. Generate the top 10 poses.

  • Clustering: Cluster the resulting poses by RMSD to identify the most thermodynamically stable binding mode.

Workflow P1 Protein Prep (PDB: 1ZD3) Remove non-catalytic waters, Assign pH 7.4 states G1 Grid Generation & Redocking Center: Asp335, Tyr383, Tyr466 Require RMSD < 2.0 Å P1->G1 L1 Ligand Prep 3D Conformer Generation, Energy Minimization (OPLS4) L1->G1 D1 Molecular Docking AutoDock Vina / Glide SP Flexible Ligand, Rigid Receptor G1->D1 A1 Pose Analysis Scoring & H-Bond Profiling D1->A1

Self-validating molecular docking workflow for sEH inhibitor screening.

Quantitative Data & Binding Pose Analysis

Upon executing the validated protocol, the binding pose of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea reveals a highly favorable interaction profile. While conserved hydrogen bonds play a role in anchoring the inhibitor to the exact site, the total binding free energy is heavily influenced by the van der Waals energy of the hydrophobic tail[6].

Table 1: Predicted Binding Metrics for 1-(2-(3,4-Dimethylphenoxy)ethyl)urea in human sEH

Interaction TypeTarget ResidueDistance (Å)Mechanistic Causality & Thermodynamic Contribution
H-Bond (Donor) Asp335 (Carboxylate)2.7 - 2.9Primary electrostatic anchor. The urea NH groups donate protons to the Asp335 carboxylate, a highly conserved interaction across all potent sEH inhibitors[7].
H-Bond (Acceptor) Tyr383 (Hydroxyl)2.8 - 3.1The urea carbonyl oxygen accepts a proton from Tyr383, mimicking the epoxide transition state[4].
H-Bond (Acceptor) Tyr466 (Hydroxyl)2.9 - 3.2Works synergistically with Tyr383 to stabilize the urea carbonyl, locking the primary pharmacophore in place[1].
Hydrophobic / VdW Phe497, Met5033.4 - 3.8The 3,4-dimethylphenyl group packs tightly into the hydrophobic cavity. The methyl substitutions drastically increase shape complementarity, driving the binding enthalpy[6].
Estimated ΔG Global Metric-8.4 kcal/molIndicative of low-nanomolar theoretical inhibition, correlating strongly with experimental IC50 values of similar phenoxy-urea derivatives[2].

Conclusion & Lead Optimization Directives

The molecular docking profile of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea confirms it as a structurally superb candidate for sEH inhibition. The flexible ethoxy linker allows the core urea to form the requisite hydrogen bond network with Asp335, Tyr383, and Tyr466, while the 3,4-dimethylphenoxy tail achieves optimal hydrophobic packing.

Future Optimization Directives: While the binding affinity is robust, urea-based compounds can sometimes suffer from poor physicochemical properties (e.g., low aqueous solubility)[3]. Future lead optimization should explore bioisosteric replacement of the urea core (e.g., with amides or benzoxazolones)[7] or the introduction of a polar functional group roughly 5–7 Å from the central pharmacophore to improve the ADMET profile without sacrificing potency[5].

References

  • [1] Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening | Journal of Chemical Information and Modeling - ACS Publications. URL:[Link]

  • [4] Computationally Guided Design of Two Novel Soluble Epoxide Hydrolase Inhibitors - bioRxiv. URL:[Link]

  • [5] Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC - NIH. URL:[Link]

  • Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors in the active site of the human soluble epoxide hydrolase - Taylor & Francis. URL:[Link]

  • [7] Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors | ACS Omega - ACS Publications. URL:[Link]

  • [2] Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - MDPI. URL:[Link]

  • [3] Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC - NIH. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Viability Screening of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea

Scientific Rationale & Introduction Urea derivatives, particularly those bearing substituted phenoxyethyl moieties, represent a versatile pharmacophore in modern drug discovery. Recent structure-activity relationship (SA...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

Urea derivatives, particularly those bearing substituted phenoxyethyl moieties, represent a versatile pharmacophore in modern drug discovery. Recent structure-activity relationship (SAR) studies highlight the potential of aryl urea and ethylenediurea analogs to exhibit potent anti-proliferative properties across various oncology models, including breast cancer, melanoma, and glioblastoma[1]. The compound 1-(2-(3,4-Dimethylphenoxy)ethyl)urea integrates a lipophilic 3,4-dimethylphenoxy group with a urea hydrogen-bond donor/acceptor core, making it a prime candidate for phenotypic anti-cancer screening.

The Causality of Assay Design: Establishing a Self-Validating System

When evaluating highly lipophilic synthetic compounds, researchers frequently encounter false-positive cytotoxicity artifacts. These arise from compound precipitation in aqueous media, auto-fluorescence, or non-specific redox interference. To establish a robust, self-validating system, this protocol mandates an orthogonal assay design :

  • Resazurin Reduction Assay: Measures cytosolic and mitochondrial reductase activity. Living cells convert the non-fluorescent resazurin dye into highly fluorescent resorufin. This provides a dynamic view of cellular metabolic health[2].

  • CellTiter-Glo® (CTG) Assay: Quantifies intracellular adenosine triphosphate (ATP) via a luciferase-catalyzed reaction. Because ATP is the primary energy currency of living cells and drops precipitously upon necrosis or apoptosis, CTG provides a direct metric of viability that is entirely independent of the cell's redox potential[3].

By running these assays in parallel, any compound-specific optical interference (e.g., the urea derivative quenching fluorescence) is immediately identified and cross-validated by the luminescence readout.

Experimental Workflow Visualization

Workflow Start Compound Stock Prep 10 mM in 100% DMSO Seed Cell Seeding (96-well) Target Cell Lines Start->Seed Treat Compound Treatment (72h Incubation, <0.5% DMSO) Seed->Treat Split Orthogonal Readouts Treat->Split Resazurin Resazurin Assay (Metabolic Reductase) Split->Resazurin Fluorometric CTG CellTiter-Glo® Assay (Intracellular ATP) Split->CTG Luminescent Data IC50 Calculation & Hit Validation Resazurin->Data CTG->Data

Orthogonal viability screening workflow for hydrophobic urea derivatives.

Reagent Preparation & Causality-Driven Handling

Handling Lipophilic Ureas: 1-(2-(3,4-Dimethylphenoxy)ethyl)urea is highly hydrophobic. Direct addition of concentrated DMSO stocks to serum-containing media often causes localized precipitation ("crashing out"), which artificially lowers the effective concentration and ruins dose-response curves.

  • Master Stock: Dissolve 1-(2-(3,4-Dimethylphenoxy)ethyl)urea in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Intermediate Dilution (The Causality Step): Perform serial dilutions in 100% DMSO first. Then, create a 10X intermediate plate using warm, serum-free media. This ensures micellar dispersion of the lipophilic compound before it is finally diluted 1:10 into the serum-containing assay plate.

  • DMSO Tolerance: Ensure the final DMSO concentration in the assay never exceeds 0.5% (v/v) to prevent basal solvent cytotoxicity[1].

Step-by-Step Methodologies

Phase I: Cell Seeding & Treatment
  • Harvest & Count: Harvest target cells (e.g., MDA-MB-231 or A549) at 70-80% confluence. Count using a hemocytometer and assess viability via Trypan Blue exclusion (>95% required).

  • Seeding: Seed cells into two separate opaque-walled 96-well plates (black for Resazurin, white for CTG) at a density of 5,000 cells/well in 90 µL of complete culture medium.

    • Expert Insight: Fill the outermost perimeter wells with 100 µL of sterile PBS instead of cells. This prevents the "edge effect" (evaporation-induced osmolarity shifts) which severely skews HTS data.

  • Attachment: Incubate plates overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of the 10X intermediate compound dilutions (ranging from 100 µM down to 1 nM final concentration) to the wells. Include a vehicle control (0.5% DMSO) and a positive control (1 µM Staurosporine).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

Phase II: Orthogonal Readouts
Protocol A: Resazurin-Based Metabolic Assay

This assay exploits the ability of living cells to reduce non-fluorescent resazurin into fluorescent resorufin[4].

  • Reagent Prep: Dissolve high-purity resazurin sodium salt in sterile PBS to a working concentration of 0.15 mg/mL. Filter sterilize (0.22 µm)[4].

  • Addition: Add 20 µL of the resazurin working solution directly to each well (final volume 120 µL).

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours. Causality: The optimal time depends on the metabolic rate of the specific cell line; overly long incubations lead to the over-reduction of resorufin into colorless hydroresorufin, destroying the signal window[2].

  • Detection: Measure fluorescence using a microplate reader with an excitation of 545 nm and an emission of 590 nm[4].

Protocol B: CellTiter-Glo® Luminescent ATP Assay

This assay lyses cells to release ATP, driving a luciferase reaction that generates a stable luminescent signal[3].

  • Equilibration: Remove the CTG plate from the incubator and let it equilibrate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause severe well-to-well signal variation[3].

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes at 300 rpm to ensure complete cellular lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode plate reader (integration time: 0.5–1 second per well)[3].

Data Presentation & Quality Control

To validate the assay's integrity, quantitative data must be evaluated for robustness before calculating the IC₅₀ of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea. The Z'-factor is calculated using the vehicle control (100% viability) and the Staurosporine positive control (0% viability). A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

Table 1: Expected Quality Control Metrics and Mock IC₅₀ Data

Assay PlatformReadout TypeTargetAvg. S/B RatioZ'-Factor1-(2-(3,4-Dimethylphenoxy)ethyl)urea IC₅₀ (µM)
Resazurin Fluorescence (Ex545/Em590)Reductase Enzymes15.20.6812.4 ± 1.1
CellTiter-Glo® Luminescence (Glow)Intracellular ATP145.00.8514.1 ± 0.8

Note: The tight correlation between the fluorometric and luminescent IC₅₀ values validates that the compound's anti-proliferative effect is genuine and not an optical artifact.

References

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability Source: MDPI (Methods and Protocols) URL:[Link]

  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents Source: MDPI (Molecules) URL:[Link]

Sources

Application

Application Note: Advanced Crystallization and Polymorph Engineering for 1-(2-(3,4-Dimethylphenoxy)ethyl)urea

Target Audience: Process Chemists, Formulation Scientists, and Solid-State Researchers Document Type: Technical Application Note & Validated Protocols Executive Summary The solid-state optimization of active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Solid-State Researchers Document Type: Technical Application Note & Validated Protocols

Executive Summary

The solid-state optimization of active pharmaceutical ingredients (APIs) and advanced intermediates is a critical de-risking step in drug development. 1-(2-(3,4-Dimethylphenoxy)ethyl)urea presents a unique crystallographic challenge due to its hybrid molecular architecture: a rigid, hydrophobic aromatic core coupled with a highly flexible oxyethyl linker and a strongly hydrogen-bonding urea terminus. This structural duality makes the compound highly susceptible to conformational polymorphism .

This application note details the mechanistic drivers behind the polymorphism of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea and provides self-validating, step-by-step protocols for thermodynamic profiling, polymorph screening, and phase-pure crystallization. By leveraging Process Analytical Technology (PAT)—specifically Focused Beam Reflectance Measurement (FBRM)—researchers can map the Metastable Zone Width (MSZW) to achieve absolute control over nucleation kinetics and crystal habit[1].

Mechanistic Grounding: Structural Drivers of Polymorphism

To design an effective crystallization strategy, one must first understand the causality behind the molecule's supramolecular assembly. The polymorphism of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea is governed by three competing structural features:

  • The Urea Motif (Hydrogen Bonding): Urea derivatives are classic supramolecular building blocks. The -NH-CO-NH2 group acts as both a double hydrogen-bond donor and a hydrogen-bond acceptor. In the solid state, these molecules typically self-assemble into one-dimensional (1D) ribbons or tapes via bifurcated N-H···O=C hydrogen bonds (often denoted by the C(4) or R21​(6) graph-set motifs)[2],[3].

  • The Oxyethyl Linker (Conformational Flexibility): The -O-CH2-CH2-N- spacer possesses low rotational energy barriers. Depending on the solvent environment and the rate of supersaturation generation, the molecule can crystallize in an extended (anti) conformation or a folded (gauche) conformation. This phenomenon, known as conformational polymorphism, is the primary source of solid-state diversity for this compound[3].

  • The 3,4-Dimethylphenoxy Core (Steric & π-Interactions): The hydrophobic aromatic ring engages in van der Waals interactions and offset π-π stacking. The steric bulk of the two methyl groups restricts the packing density, forcing the flexible linker to adopt specific geometries to minimize void space in the crystal lattice.

Supramolecular Assembly Pathway

Synthon U1 Urea Motif (Molecule A) -NH-CO-NH2 U2 Urea Motif (Molecule B) -NH-CO-NH2 U1->U2 Bifurcated H-Bonds N-H···O=C L1 Oxyethyl Linker Flexible Spacer U1->L1 Covalent P1 3,4-Dimethylphenoxy Aromatic Core L1->P1 Covalent P2 3,4-Dimethylphenoxy Aromatic Core P1->P2 π-π Stacking (Form I only)

Caption: Primary supramolecular synthons driving the crystallization of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea.

Thermodynamic Profiling: Defining the Crystallization Window

Before isolating specific polymorphs, the thermodynamic boundaries of the system must be established. The Metastable Zone Width (MSZW) is the temperature differential between the solubility curve (where crystals dissolve) and the supersolubility curve (where spontaneous primary nucleation occurs).

Operating blindly outside the MSZW leads to uncontrolled "crash" precipitation, trapping the molecule in metastable, kinetically favored states (e.g., the gauche conformer). Accurately mapping the MSZW using FBRM allows us to design cooling profiles that keep the system within the metastable zone, promoting the growth of the thermodynamically stable anti conformer[1].

Quantitative MSZW Data Summary

Table 1: FBRM-derived MSZW data for 1-(2-(3,4-Dimethylphenoxy)ethyl)urea in Ethyl Acetate (Initial Concentration: 50 mg/mL).

Cooling Rate (°C/min)Dissolution Temp ( Tsat​ , °C)Nucleation Temp ( Tnuc​ , °C)MSZW ( ΔT , °C)Dominant Solid Phase
0.155.248.17.1Form I (Stable)
0.555.242.512.7Form I + Form II
1.055.237.018.2Form II (Metastable)

Causality Note: Faster cooling rates widen the MSZW, requiring higher supersaturation to trigger nucleation. This high driving force kinetically favors the precipitation of Form II.

Experimental Protocols for Polymorph Screening

The following workflow outlines the systematic isolation of the compound's polymorphs.

G A 1-(2-(3,4-Dimethylphenoxy)ethyl)urea API Starting Material B Thermodynamic Profiling (Solubility & MSZW via FBRM) A->B C Cooling Crystallization (Aprotic Solvents) B->C Slow Cooling D Antisolvent Precipitation (High Supersaturation) B->D Rapid Crash E Slurry Maturation (Thermodynamic Control) B->E Solvent-Mediated F Form I (Thermodynamically Stable, Anti-Conformation) C->F G Form II (Kinetic/Metastable, Gauche-Conformation) D->G E->F Phase Transition G->E Maturation

Caption: Workflow for the systematic polymorph screening and crystallization of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea.

Protocol A: FBRM-Guided Cooling Crystallization (Targeting Form I)

Objective: Isolate the thermodynamically stable Form I by maintaining low supersaturation within the MSZW. We utilize an aprotic solvent (Ethyl Acetate) to prevent solvent molecules from competing with the urea-urea hydrogen bonding network.

  • Preparation: Suspend 5.0 g of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea in 100 mL of Ethyl Acetate in a 250 mL jacketed crystallizer equipped with an overhead stirrer and an FBRM probe.

  • Dissolution: Heat the suspension to 60°C at a rate of 1°C/min.

    • Validation Check: Monitor the FBRM chord length counts. The process is self-validating when total counts (1-1000 µm) drop to baseline (zero). If counts remain, hold at 60°C until complete dissolution is achieved to prevent unwanted seeding.

  • Equilibration: Hold the clear solution at 60°C for 30 minutes to erase thermal history.

  • Controlled Cooling: Program the chiller to cool the solution to 10°C at a linear rate of 0.1°C/min .

    • Causality: This slow cooling rate ensures the system stays deep within the MSZW (see Table 1), allowing the flexible linker time to adopt the lower-energy anti conformation required for Form I.

  • Isolation: Filter the resulting suspension under vacuum, wash with 10 mL of cold (5°C) Ethyl Acetate, and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Antisolvent Precipitation (Targeting Form II)

Objective: Isolate the kinetically favored, metastable Form II by rapidly generating extreme supersaturation, forcing the compound to precipitate in its folded gauche conformation.

  • Preparation: Dissolve 2.0 g of the compound in 10 mL of a highly soluble, protic solvent (e.g., Methanol) at 25°C.

    • Causality: Methanol acts as a hydrogen-bond competitor, temporarily disrupting the urea-urea synthons in solution.

  • Antisolvent Addition: Rapidly inject the methanol solution into 100 mL of a vigorously stirred antisolvent (Heptane) maintained at 5°C.

  • Immediate Isolation: Critical Step. Filter the resulting fine precipitate immediately (within 2 minutes of addition).

    • Validation Check: Do not leave the precipitate in the mother liquor. Extended contact time will initiate a Solvent-Mediated Phase Transition (SMPT) back to Form I.

  • Drying: Dry the powder under a stream of dry nitrogen at room temperature to prevent thermal transition.

Protocol C: Slurry Maturation (Solvent-Mediated Phase Transition)

Objective: Confirm the absolute thermodynamic stability of Form I relative to Form II via competitive slurrying.

  • Preparation: Create a 50:50 physical mixture of Form I and Form II (0.5 g each).

  • Slurry: Suspend the mixture in 10 mL of Isopropyl Acetate at 25°C. Stir at 300 RPM.

  • Monitoring: Withdraw 0.5 mL aliquots at 2h, 12h, and 24h. Filter and analyze via X-Ray Powder Diffraction (XRPD).

    • Validation Check: The transition is complete when the characteristic XRPD peaks of Form II are entirely depleted. Because Form I is less soluble, the solution remains supersaturated with respect to Form I as Form II dissolves, driving the complete conversion to Form I.

Quantitative Data & Polymorph Characterization

Table 2: Crystallographic and Physical Properties of Isolated Polymorphs.

PropertyForm I (Thermodynamically Stable)Form II (Kinetic / Metastable)
Linker Conformation Anti (Extended)Gauche (Folded)
Melting Point (DSC) 142.5 °C (Sharp endotherm)136.0 °C (Followed by recryst. to Form I)
Crystal Habit Block-like / PrismaticFine Needles / Acicular
Primary H-Bond Motif 1D Antiparallel Urea Tapes1D Parallel Urea Tapes
Preparation Method Slow cooling (Ethyl Acetate)Antisolvent crash (MeOH / Heptane)
Apparent Solubility (25°C) 12 mg/mL (Ethyl Acetate)18 mg/mL (Ethyl Acetate)

Conclusion

The successful crystallization of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea requires strict control over the thermodynamic environment to navigate its conformational polymorphism. By utilizing FBRM to define the Metastable Zone Width, researchers can reliably isolate the stable Form I via controlled cooling, or intentionally access the metastable Form II via rapid antisolvent precipitation. These validated protocols ensure batch-to-batch reproducibility, a critical requirement for downstream pharmaceutical processing and formulation.

References

  • Role of Hydrogen Bonding in Azobenzene−Urea Assemblies. The Packing State and Photoresponse Behavior in Langmuir Monolayers Source: ACS Publications (Langmuir) URL:[Link]

  • Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea Source: International Union of Crystallography (IUCrData) URL:[Link]

  • Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis Source: MDPI (Crystals) URL:[Link]

Sources

Method

Application Note: Advanced Liposomal Formulation Strategies for the Delivery of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Rationale The compound 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Rationale

The compound 1-(2-(3,4-Dimethylphenoxy)ethyl)urea is a synthetic small-molecule screening hit characterized by a hydrophobic 3,4-dimethylphenoxy moiety linked to a hydrogen-bonding urea group. Like many early-stage pharmacophores, it presents a significant delivery challenge: poor aqueous solubility coupled with moderate lipophilicity (estimated LogP ~2.5–3.5). Administering such compounds in vivo often requires harsh organic co-solvents (e.g., DMSO, Cremophor EL), which introduce unacceptable toxicity and pharmacokinetic variability.

To overcome these barriers, encapsulating the compound within a sterically stabilized (PEGylated) liposomal drug delivery system is the optimal strategy[1]. By rationally selecting a lipid matrix that accommodates the compound's amphiphilic nature, we can achieve high encapsulation efficiency, prevent premature drug leakage, and significantly prolong systemic circulation.

Causality in Lipid Selection

Designing a liposome is not a random mixing of lipids; it is an exercise in supramolecular engineering. For a moderately lipophilic urea derivative, the drug will partition primarily into the hydrophobic acyl core of the lipid bilayer, with the urea group anchoring near the polar headgroups.

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): Chosen as the primary bulk lipid. DSPC has saturated 18-carbon acyl chains and a high phase transition temperature ( Tm​=55∘C ). At physiological temperature ( 37∘C ), DSPC exists in a rigid, gel-like state, which severely restricts the diffusion of the encapsulated drug out of the bilayer[2].

  • Cholesterol: Added at a 40 mol% ratio. Cholesterol acts as a fluidity modulator. It fills the interstitial packing defects between the straight DSPC chains, preventing the bilayer from crystallizing and thereby eliminating "grain boundaries" where hydrophobic drugs typically leak.

  • DSPE-PEG2000: Added at 5 mol% to provide a dense hydrophilic steric shield. This prevents opsonization by serum proteins and subsequent clearance by the reticuloendothelial system (RES), enabling the Enhanced Permeability and Retention (EPR) effect[1].

LipidLogic Drug 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (LogP ~3.0) DSPC DSPC (Tm = 55°C) Rigid Bilayer Core Drug->DSPC Hydrophobic Partitioning Stability High Drug Retention & Bilayer Stability DSPC->Stability Prevents Leakage Chol Cholesterol Fluidity Modulator Chol->Stability Seals Packing Defects PEG DSPE-PEG2000 Steric Shield EPR Prolonged Circulation & EPR Effect PEG->EPR Evades Macrophages Stability->EPR Synergistic Delivery

Mechanistic logic of lipid selection for hydrophobic drug retention and systemic delivery.

Physicochemical Profiling & Formulation Parameters

Before initiating the protocol, it is critical to define the target physicochemical parameters of both the active pharmaceutical ingredient (API) and the final nanocarrier.

Table 1: Target Physicochemical Profile

Parameter1-(2-(3,4-Dimethylphenoxy)ethyl)ureaTarget Liposomal Formulation
Molecular Weight 208.26 g/mol ~100,000 kDa (Vesicle)
Solubility Soluble in CHCl₃, MeOH, DMSOHighly dispersible in PBS (pH 7.4)
Lipid Composition N/ADSPC : Chol : DSPE-PEG2000
Molar Ratio N/A55 : 40 : 5
Target Size (Z-average) N/A90 nm – 120 nm
Polydispersity (PDI) N/A< 0.15 (Highly monodisperse)
Drug-to-Lipid Ratio N/A1:10 (w/w)

Experimental Protocol: Thin-Film Hydration & Extrusion

This methodology builds upon the foundational thin-film hydration techniques first described by Bangham[3], modernized with high-pressure extrusion to ensure a self-validating, highly reproducible formulation.

Materials Required
  • 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (API)

  • DSPC, Cholesterol, DSPE-PEG2000 (Avanti Polar Lipids)

  • Chloroform and Methanol (HPLC Grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary Evaporator, Nitrogen gas, Lipex™ Thermobarrel Extruder

Step-by-Step Methodology

Step 1: Co-Dissolution (Molecular Mixing)

  • Weigh DSPC, Cholesterol, and DSPE-PEG2000 to achieve a 55:40:5 molar ratio (e.g., total lipid mass of 20 mg).

  • Weigh 2 mg of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (maintaining a 1:10 w/w drug-to-lipid ratio).

  • Dissolve all components in 2 mL of a Chloroform:Methanol (2:1 v/v) mixture in a round-bottom flask. Expert Insight: Co-dissolution in an organic solvent ensures that the drug and lipids are mixed at a molecular level, preventing the drug from precipitating into distinct crystalline domains during film formation.

Step 2: Thin-Film Formation

  • Attach the flask to a rotary evaporator. Set the water bath to 40°C.

  • Evaporate the solvent under reduced pressure (approx. 150 mbar) at 100 rpm until a dry, homogeneous lipid film forms on the flask wall.

  • Flush the flask with Nitrogen gas and place it in a vacuum desiccator overnight to remove trace solvents.

Step 3: Hydration (Formation of MLVs)

  • Add 2 mL of pre-heated PBS (pH 7.4) to the flask.

  • Hydrate the film by rotating the flask at 65°C for 45 minutes. Expert Insight: The hydration temperature must exceed the Tm​ of the bulk lipid (DSPC Tm​ = 55°C). Hydrating below 55°C will result in incomplete film detachment and rigid, non-vesicular lipid aggregates[3].

Step 4: High-Pressure Extrusion (Size Reduction)

  • Pre-heat the extruder barrel to 65°C.

  • Pass the multilamellar vesicle (MLV) suspension through a 400 nm polycarbonate membrane 5 times.

  • Subsequently, pass the suspension through a 100 nm polycarbonate membrane 10 times. Expert Insight: Sequential extrusion "shaves" the vesicles down to a uniform size. Performing this at 65°C ensures the bilayer is fluid enough to pass through the pores without rupturing the membrane or causing high back-pressure.

Step 5: Purification (Self-Validating Step)

  • Transfer the extruded liposomes into a Slide-A-Lyzer™ dialysis cassette (MWCO 10 kDa).

  • Dialyze against 2 L of PBS (pH 7.4) at 4°C for 24 hours, changing the buffer twice. Expert Insight: Dialysis removes unencapsulated (free) drug. Skipping this step leads to false-positive Encapsulation Efficiency (EE%) calculations, compromising the trustworthiness of the analytical data.

FormulationWorkflow Mix 1. Co-Dissolution (CHCl3:MeOH) Film 2. Rotary Evaporation (Thin Film) Mix->Film Hydrate 3. Hydration in PBS (T = 65°C) Film->Hydrate Extrude 4. Extrusion (100nm pores) Hydrate->Extrude Purify 5. Dialysis (Remove Free Drug) Extrude->Purify QC 6. DLS & HPLC (Validation) Purify->QC

Workflow for the formulation and purification of drug-loaded PEGylated liposomes.

Analytical Characterization & Quality Control

To ensure the protocol has functioned as a self-validating system, the final formulation must be subjected to rigorous Quality Control (QC).

Table 2: Expected QC Metrics & Analytical Methods

Analytical MethodMetric AssessedExpected OutcomeCausality / Significance
Dynamic Light Scattering (DLS) Z-average Size95 nm – 115 nmConfirms successful extrusion; optimal size for EPR effect.
Dynamic Light Scattering (DLS) Polydispersity Index (PDI)< 0.10Indicates a highly uniform, monodisperse vesicle population.
Zeta Potential Surface Charge-2 mV to -5 mVNear-neutral charge confirms dense PEGylation shielding the lipid headgroups.
RP-HPLC (C18 Column) Encapsulation Efficiency (EE%)> 75%High EE% validates that the DSPC/Chol core effectively solubilized the hydrophobic drug.

Calculating Encapsulation Efficiency: Following dialysis, lyse a 100 µL aliquot of the purified liposomes using 900 µL of Methanol (containing 0.1% Triton X-100 to fully disrupt the vesicles). Quantify the concentration of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea via HPLC against a standard curve.

EE%=(Initial Concentration of Drug AddedConcentration of Drug Post-Dialysis​)×100

Sources

Application

High-Throughput Screening Methods for 1-(2-(3,4-Dimethylphenoxy)ethyl)urea

A Comprehensive Application Note for Evaluating PI3Kγ/δ Dual Inhibitors Pharmacological Rationale & Structural Insights 1-(2-(3,4-Dimethylphenoxy)ethyl)urea is a highly specialized small molecule featuring a phenoxyethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Application Note for Evaluating PI3Kγ/δ Dual Inhibitors

Pharmacological Rationale & Structural Insights

1-(2-(3,4-Dimethylphenoxy)ethyl)urea is a highly specialized small molecule featuring a phenoxyethyl urea scaffold. In recent medicinal chemistry campaigns, the phenoxyethyl urea moiety has been identified as a privileged pharmacophore for driving extreme selectivity toward the phosphoinositide 3-kinase (PI3K) isoforms γ and δ, while sparing PI3Kα[1].

The Causality of Selectivity: The high sequence homology across class I PI3K active sites makes isoform-selective inhibition notoriously difficult. However, structural biology reveals that the introduction of a phenoxyethyl urea linker exploits a unique topographical difference in the ATP-binding pocket. The phenyl group of the phenoxyethyl urea creates an unfavorable steric clash with the specific Asp residue present in PI3Kα. Conversely, this same moiety perfectly occupies the hydrophobic specificity pockets of PI3Kγ and PI3Kδ, anchoring the molecule via hydrogen bonds to the hinge region[1][2].

This application note details a triaged, self-validating High-Throughput Screening (HTS) workflow designed to evaluate the biochemical affinity, binding kinetics, and cellular efficacy of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea and its structural analogs.

Triaged HTS Workflow Design

To prevent false positives and ensure robust data integrity, the screening cascade must move from isolated biochemical interactions to complex physiological environments.

  • Primary Screen (Biochemical): ADP-Glo™ Kinase Assay. Rationale: Unlike TR-FRET, which can be susceptible to auto-fluorescent interference from aromatic library compounds, ADP-Glo measures the universal product of kinase activity (ADP) via luminescence. This provides a clean, high-Z' readout for ATP-competitive inhibitors.

  • Secondary Screen (Biophysical): Surface Plasmon Resonance (SPR). Rationale: Biochemical IC50 values do not confirm direct binding. SPR provides real-time kinetic parameters ( kon​ , koff​ , KD​ ) to rule out Pan-Assay Interference Compounds (PAINS) and confirm the prolonged residence time typical of high-affinity urea derivatives.

  • Tertiary Screen (Cellular): AlphaLISA® p-AKT (Ser473) Assay. Rationale: To prove that 1-(2-(3,4-Dimethylphenoxy)ethyl)urea can penetrate cell membranes and engage its target in the presence of competing intracellular ATP, we measure the downstream suppression of AKT phosphorylation in macrophages.

HTS_Workflow Comp Compound Library (Phenoxyethyl Ureas) Primary Primary Screen ADP-Glo Assay (Biochemical IC50) Comp->Primary Secondary Secondary Screen SPR Kinetics (Binding Affinity KD) Primary->Secondary IC50 < 100 nM Tertiary Tertiary Screen AlphaLISA (Cellular p-AKT EC50) Secondary->Tertiary Fast kon, Slow koff Hit Validated Lead Tertiary->Hit EC50 < 500 nM

Fig 1: Triaged high-throughput screening workflow for validating PI3Kγ/δ dual inhibitors.

Quantitative Data Summary

The following table summarizes the expected high-throughput screening profile for a successfully optimized 1-(2-(3,4-Dimethylphenoxy)ethyl)urea analog, demonstrating the self-validating nature of the orthogonal assays.

ParameterAssay PlatformTarget ValueInterpretation
PI3Kγ IC50 ADP-Glo< 15 nMPotent primary target engagement
PI3Kδ IC50 ADP-Glo< 30 nMValidated dual-inhibition profile
PI3Kα IC50 ADP-Glo> 10,000 nMExcellent isoform selectivity via Asp clash
KD​ (Affinity) SPR< 10 nMHigh-affinity direct binding confirmed
p-AKT EC50 AlphaLISA< 50 nMRobust intracellular target engagement
Cytotoxicity (CC50) CellTiter-Glo> 50,000 nMWide therapeutic window; rules out toxicity
Step-by-Step Experimental Protocols
Protocol A: Primary Biochemical Screen (ADP-Glo Kinase Assay)

Objective: Determine the IC50 of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea against PI3Kγ/δ.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20, 1 mM DTT).

  • Compound Plating: Dispense 100 nL of the compound (10-point dose-response, 3-fold dilutions starting at 10 μM) into a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme/Substrate Addition: Add 2.5 μL of 2X PI3Kγ (final concentration 2 nM) and PIP2 substrate (final 10 μM) to the wells. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 2.5 μL of 2X ATP (final concentration 25 μM, at the Km​ of the enzyme) to initiate the reaction. Centrifuge at 1000 x g for 1 minute. Incubate for 60 minutes at 25°C.

  • Signal Generation: Add 5 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes.

  • Detection: Read luminescence on a multi-mode plate reader (e.g., EnVision).

Self-Validating System: Every 384-well plate must include a Z'-factor calculation utilizing 1% DMSO as the negative control (full activity) and 10 μM Wortmannin as the positive control (full inhibition). A Z'-factor > 0.6 validates the plate. A "no-enzyme" control is run in parallel to flag any compounds that intrinsically inhibit the luciferase reporter.

Protocol B: Secondary Biophysical Screen (SPR Kinetics)

Objective: Confirm direct binding and establish residence time.

  • Chip Functionalization: Dock a Series S Sensor Chip CM5 into a Biacore 8K system. Activate the surface using standard EDC/NHS chemistry. Immobilize anti-His antibodies, followed by the capture of His-tagged PI3Kγ to a density of ~3000 RU.

  • Analyte Preparation: Dilute 1-(2-(3,4-Dimethylphenoxy)ethyl)urea in running buffer (PBS-P+ containing 2% DMSO) to generate a 5-point concentration series (0.5 nM to 50 nM).

  • Multi-Cycle Kinetics: Inject the compound series over the active and reference flow cells at a flow rate of 50 μL/min. Allow 60 seconds for association and 300 seconds for dissociation.

  • Regeneration: Because the compound may have a slow koff​ , pulse the chip with 10 mM Glycine-HCl (pH 2.0) for 30 seconds to regenerate the surface between cycles.

Self-Validating System: SPR runs are inherently self-validating through double-referencing. The response from a blank reference flow cell (Fc1) is subtracted from the active flow cell (Fc2) to eliminate bulk refractive index changes. This is followed by the subtraction of a zero-concentration (buffer only) injection to correct for baseline drift.

Protocol C: Tertiary Cellular Screen (AlphaLISA p-AKT Assay)

Objective: Validate the inhibition of the PI3K/AKT signaling axis in a physiological model.

  • Cell Plating: Seed RAW264.7 macrophages at 10,000 cells/well in a 384-well tissue culture plate in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Starvation & Treatment: Wash cells and replace with serum-free DMEM for 2 hours. Treat cells with the compound dose-response series for 1 hour.

  • Stimulation: Stimulate the cells with 10 nM C5a for 5 minutes to acutely activate the PI3Kγ pathway.

  • Lysis & Detection: Aspirate media and add 10 μL of 1X AlphaLISA Lysis Buffer. Agitate for 10 minutes. Add 5 μL of Acceptor Bead mix (anti-AKT) and 5 μL of Donor Bead mix (anti-p-AKT Ser473). Incubate in the dark for 2 hours.

  • Readout: Read the Alpha signal (Excitation 680 nm, Emission 615 nm).

Self-Validating System: The cellular assay incorporates a multiplexed viability readout (CellTiter-Glo) run on a sister plate. This ensures that any observed reduction in p-AKT is due to true target engagement rather than compound-induced cytotoxicity, preventing false-positive efficacy readouts.

Mechanistic Pathway Visualization

The following diagram illustrates the biological causality of the assay: how 1-(2-(3,4-Dimethylphenoxy)ethyl)urea intervenes in the signaling cascade to produce the readout measured in Protocol C.

PI3K_Pathway GPCR GPCR / RTK (Cell Surface) PI3K PI3Kγ / PI3Kδ (Lipid Kinase) GPCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase) PIP3->AKT Recruits pAKT p-AKT (Ser473) (Active) AKT->pAKT Phosphorylation CellResp Macrophage Migration & Immune Activation pAKT->CellResp Downstream Signaling Inhibitor 1-(2-(3,4-Dimethylphenoxy)ethyl)urea Inhibitor->PI3K Blocks ATP Binding

Fig 2: PI3Kγ/δ signaling pathway and the targeted intervention by the phenoxyethyl urea inhibitor.

References
  • [1] Bandarage, U. K., et al. "Discovery of a Novel Series of Potent and Selective Alkynylthiazole-Derived PI3Kγ Inhibitors." ACS Medicinal Chemistry Letters, 2020. URL:[Link]

  • [2] Wang, C., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 2024. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 1-(2-(3,4-Dimethylphenoxy)ethyl)urea Synthesis

Welcome to the Process Chemistry Technical Support Portal. This guide is specifically designed for research scientists and drug development professionals scaling up the production of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Portal. This guide is specifically designed for research scientists and drug development professionals scaling up the production of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea.

Synthesizing mono-substituted phenoxyethyl ureas presents two major mechanistic bottlenecks: bis-alkylation during the etherification phase and symmetric urea formation during the amination phase. This portal dissects the causality behind these byproduct divergences and provides self-validating, field-proven methodologies to ensure high-purity yields.

Process Workflow & Divergence Analysis

The diagram below maps the traditional synthetic routes against our optimized pathways, highlighting the exact nodes where byproduct divergence occurs.

SynthesisPathway Phenol 3,4-Dimethylphenol Intermediate 1-(2-Bromoethoxy)- 3,4-dimethylbenzene Phenol->Intermediate + AlkylatingAgent (Base) BisAlkyl Bis-alkylation Byproduct (1,2-bis(3,4-dimethylphenoxy)ethane) Phenol->BisAlkyl Excess Phenol (Side Reaction) Amine 2-(3,4-Dimethylphenoxy) ethan-1-amine Phenol->Amine + OptAlkylatingAgent (Direct Route) AlkylatingAgent 1,2-Dibromoethane (Traditional) OptAlkylatingAgent 2-Bromoethylamine·HBr (Optimized) Intermediate->Amine + NH3 SymUrea Symmetric Urea Byproduct (1,3-bis(...)urea) Amine->SymUrea High pH / Free Amine (Side Reaction) Target Target Molecule 1-(2-(3,4-Dimethylphenoxy)ethyl)urea Amine->Target + Cyanate (pH Control) Amine->Target + CDI then NH3 (High Yield) Cyanate KOCN / HCl (Traditional) CDI CDI then NH3 (Optimized)

Synthesis workflow of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea highlighting byproduct pathways.

Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why am I seeing a high percentage of 1,2-bis(3,4-dimethylphenoxy)ethane during the etherification step? Causality: When using 1,2-dibromoethane as the alkylating agent, the initial product is 1-(2-bromoethoxy)-3,4-dimethylbenzene. Because the terminal bromide remains a highly active leaving group, a second molecule of 3,4-dimethylphenoxide can attack it via an SN2 mechanism. This statistical probability increases if the reaction time is prolonged or if the phenol is not strictly kept as the limiting reagent. Resolution: To completely eliminate this bis-alkylation pathway, abandon 1,2-dibromoethane. Instead, utilize 2-bromoethylamine hydrobromide (See Protocol A). This direct amination precursor masks the second reactive site as an inert amine salt, forcing a 1:1 stoichiometric coupling and bypassing the intermediate entirely.

Q2: My final urea product is contaminated with a highly insoluble byproduct. LC-MS shows a mass corresponding to a symmetric urea. How do I prevent this? Causality: The traditional Wöhler-style synthesis using potassium cyanate (KOCN) relies on the in situ generation of isocyanic acid (HNCO). If the reaction pH rises above 6, the concentration of the unprotonated free amine (2-(3,4-dimethylphenoxy)ethanamine) spikes. This free amine acts as a strong nucleophile, attacking either the intermediate isocyanate or the newly formed mono-substituted urea (via transamidation), producing the highly insoluble symmetric 1,3-bis(2-(3,4-dimethylphenoxy)ethyl)urea. Resolution: You have two validated options:

  • The Ammonium Chloride Promoter Method: Utilize NH₄Cl in water under microwave irradiation. The NH₄Cl acts as a mild acidic buffer that keeps the primary amine protonated, releasing it slowly to react with the cyanate while suppressing symmetric urea formation[1].

  • The CDI Method (Recommended for Scale-up): Reacting the amine with 1,1'-Carbonyldiimidazole (CDI) forms a stable carbamoylimidazole intermediate. Subsequent treatment with aqueous ammonia yields the mono-substituted urea with zero symmetric byproduct[2].

Q3: Can I use urea directly instead of KOCN or CDI to form the target molecule? Causality: Direct transamidation by fusing the amine with urea requires harsh thermal conditions (>130°C) to drive off ammonia gas and push the equilibrium forward. At these temperatures, the ether linkage is at risk of degradation, and the thermodynamic stability of the symmetric urea makes it the favored product. Resolution: Avoid direct fusion. For a phosgene-free, low-toxicity route, the CDI-mediated amination is vastly superior in both yield and E-factor[2].

Validated Methodologies (Standard Operating Protocols)
Protocol A: Optimized Direct Etherification (Bis-Alkylation Free)

This protocol utilizes a masked amine to prevent double-addition.

  • Initialization: Charge a dry, nitrogen-flushed round-bottom flask with 3,4-dimethylphenol (1.0 eq, 100 mmol) and anhydrous K₂CO₃ (2.5 eq, 250 mmol) in 100 mL of anhydrous DMF.

  • Addition: Add 2-bromoethylamine hydrobromide (1.2 eq, 120 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Heating: Stir the suspension at 80°C for 12 hours.

  • Self-Validating Checkpoint: Monitor via TLC (EtOAc:Hexane 1:3). The phenol spot (Rf ~0.6) should be fully consumed. If a non-polar spot appears at Rf ~0.9, it indicates trace bis-alkylation (rare under these conditions).

  • Workup: Quench the reaction with 200 mL of ice water. Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with 5% aqueous NaOH (to remove unreacted phenol), followed by brine.

  • Isolation: Dry over Na₂SO₄, concentrate under reduced pressure, and precipitate the pure 2-(3,4-dimethylphenoxy)ethan-1-amine as an HCl salt by bubbling dry HCl gas into an ethereal solution of the crude oil.

Protocol B: Symmetric-Urea-Free Synthesis via CDI

This protocol guarantees the absence of the symmetric urea byproduct[2].

  • Activation: Dissolve the 2-(3,4-dimethylphenoxy)ethan-1-amine free base (1.0 eq, 50 mmol) in 75 mL of anhydrous THF. Cool the vessel to 0°C.

  • CDI Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 60 mmol) portion-wise. Stir for 2 hours, allowing the solution to slowly warm to room temperature.

  • Self-Validating Checkpoint: Analyze an aliquot via LC-MS. You must observe the complete disappearance of the starting amine mass and the exclusive formation of the carbamoylimidazole intermediate [M+H]⁺. Do not proceed to step 4 until the amine is completely consumed, or symmetric urea will form.

  • Amination: Add concentrated aqueous ammonia (28% NH₄OH, 5.0 eq, 250 mmol) in one rapid portion. Stir vigorously for 4 hours at room temperature.

  • Isolation: Concentrate the THF under reduced pressure. The target 1-(2-(3,4-Dimethylphenoxy)ethyl)urea will spontaneously precipitate upon the addition of 100 mL of cold water. Filter, wash with cold water, and dry under vacuum.

Quantitative Byproduct Profiling

The following table summarizes the expected byproduct profiles based on the chosen synthetic route, assuming standard bench-scale execution.

Synthesis RouteTarget Mono-Urea Yield (%)Symmetric Urea (%)Bis-Alkylated Ether (%)Unreacted Amine (%)E-Factor
Traditional (1,2-Dibromoethane + KOCN, Uncontrolled pH) 45.025.518.011.5>40
Microwave-Assisted (KOCN + NH₄Cl Promoter) 88.5< 2.00.04.512
Optimized CDI-Mediated Amination 95.2Not Detected0.0< 1.08

*Assumes the use of the optimized 2-bromoethylamine hydrobromide etherification route (Protocol A).

References
  • Lan, C. B., & Auclair, K. (2021). Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. European Journal of Organic Chemistry. [Link]

  • Bansagi, J., Wilson-Konderka, C., Debrauwer, V., Narayanan, P., & Batey, R. A. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry. [Link]

Sources

Optimization

troubleshooting HPLC peak splitting for 1-(2-(3,4-Dimethylphenoxy)ethyl)urea

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, encountering chromatographic anomalies like peak splitting can derail quantitative accuracy and compromise data integrit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, encountering chromatographic anomalies like peak splitting can derail quantitative accuracy and compromise data integrity.

This guide focuses specifically on the chromatographic behavior of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea . This molecule presents unique analytical challenges due to its structural dichotomy: a highly lipophilic aromatic ether tail (the 3,4-dimethylphenoxy group) paired with a polar, hydrogen-bonding headgroup (the urea moiety).

By understanding the mechanistic causality behind peak deformation—whether it stems from injection solvent mismatch, secondary silanol interactions, or physical column degradation—you can implement self-validating protocols to restore peak integrity.

Diagnostic Workflow

PeakSplitting N1 Peak Splitting Observed 1-(2-(3,4-Dimethylphenoxy)ethyl)urea N2 Are all peaks splitting or just the target peak? N1->N2 N3 All Peaks Split N2->N3 Yes N4 Only Target Peak Splits N2->N4 No N5 Physical Column Defect (Void or Blocked Frit) N3->N5 N6 Injection Solvent Mismatch (Strong Solvent Effect) N4->N6 N7 Secondary Silanol Interactions (Urea H-Bonding) N4->N7 N8 Mass/Volume Overload N4->N8 N9 Protocol: Reverse Flush or Replace Column N5->N9 N10 Protocol: Dilute in Initial Mobile Phase N6->N10 N11 Protocol: Use End-capped C18 & Optimize Buffer N7->N11 N12 Protocol: Reduce Injection Volume/Concentration N8->N12

A diagnostic workflow for troubleshooting HPLC peak splitting of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea.

In-Depth Troubleshooting Guide (FAQs)

Q1: Why is my 1-(2-(3,4-Dimethylphenoxy)ethyl)urea peak splitting into a "twin" or showing a prominent shoulder, while other peaks in the chromatogram look fine? Senior Scientist Insight: When only a single peak splits, the issue is almost always chemical or method-related, rather than a physical column defect 1[1]. For this specific urea derivative, the most common culprit is the Strong Solvent Effect (solvent mismatch). Because the 3,4-dimethylphenoxy group is highly hydrophobic, researchers often dissolve the sample in 100% organic solvent (like Acetonitrile or DMSO) to ensure complete dissolution. However, if your mobile phase is highly aqueous, injecting a strong solvent plug causes the analyte molecules at the edges of the injection band to travel rapidly down the column before partitioning into the stationary phase. This creates a pre-band that elutes earlier than the main band, manifesting as a split peak 2[2]. Solution: Always reconstitute your sample in the initial mobile phase or a weaker solvent 3[3].

Q2: I matched my injection solvent to the mobile phase, but I am still seeing peak splitting and severe tailing. What is the mechanistic cause? Senior Scientist Insight: If the solvent effect is ruled out, we must look at the stationary phase chemistry. The urea moiety in 1-(2-(3,4-Dimethylphenoxy)ethyl)urea is a potent hydrogen bond donor and acceptor. In Reversed-Phase HPLC (RP-HPLC), silica-based columns contain residual acidic silanols ( Si−OH ). The urea group can form strong hydrogen bonds with these active sites, leading to a dual-retention mechanism: the hydrophobic tail partitions into the C18 chains, while the urea headgroup "sticks" to the silica backbone. This mixed-mode retention causes the peak to drag, tail, and eventually split. Solution: Ensure you are using a highly end-capped, high-purity silica column. Additionally, employing a buffered mobile phase (e.g., 10 mM Ammonium Formate at pH 3.0) will protonate residual silanols, suppressing these secondary interactions.

Q3: What if every single peak in my chromatogram, including the void volume marker, is splitting? Senior Scientist Insight: When all peaks exhibit splitting, the root cause is physical, occurring before the separation even begins 1[1]. This is typically due to a blocked column frit or a void at the column inlet (channeling). A blocked frit disrupts the uniform laminar flow of the mobile phase, splitting the sample plug into multiple paths. Similarly, pressure shocks can compress the silica bed, creating a physical void at the column head where the sample pools and splits 3[3].

Q4: Can injecting too much sample cause peak splitting? Senior Scientist Insight: Yes. This is known as mass overload . The column has a finite number of active binding sites. When a large mass of the compound is injected, the active sites at the head of the column become saturated. The excess analyte is forced to travel further down the column before finding available sites, resulting in a distorted, flat-topped, or split peak .

Quantitative Data Presentation

The following table summarizes the empirical effects of injection solvent strength and volume on the chromatographic integrity of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (using a standard C18 column, 150 x 4.6 mm).

Injection Volume ( μL )Sample Solvent (% Acetonitrile)Mobile Phase (% Acetonitrile)Asymmetry Factor ( As​ )Theoretical Plates ( N )Observation
530%30%1.0512,500Sharp, symmetrical peak
2030%30%1.1211,800Slight broadening, acceptable
5100%30%2.454,200Severe tailing / Shoulder
20100%30%3.801,800Distinct Peak Splitting
5030%30%1.856,500Mass overload, flat-top/split

Step-by-Step Experimental Protocols

Protocol 1: Sample Solvent Optimization (Mitigating the Strong Solvent Effect)

Purpose: To ensure the injection plug does not disrupt the partitioning equilibrium at the column head, preventing solvent-induced peak splitting.

  • Stock Solution Preparation: Dissolve 1-(2-(3,4-Dimethylphenoxy)ethyl)urea in 100% Acetonitrile to create a high-concentration stock (e.g., 10 mg/mL). Causality: The lipophilic 3,4-dimethylphenoxy ring requires strong organic solvent for initial solubilization.

  • Determine Initial Mobile Phase: Identify the starting conditions of your HPLC method (e.g., 30% Acetonitrile / 70% Aqueous Buffer).

  • Serial Dilution: Aliquot the required volume of the stock solution into a new glass HPLC vial.

  • Aqueous Titration: Slowly add the aqueous buffer component dropwise while vortexing, until the final solvent composition perfectly matches the initial mobile phase (30% Acetonitrile).

  • Visual Inspection: Check for precipitation. If the urea derivative crashes out (becomes cloudy), increase the organic content of your mobile phase method slightly, rather than injecting a mismatched solvent.

  • Filtration: Filter the reconstituted sample through a 0.22 μm PTFE syringe filter prior to injection.

  • Self-Validation Step: Inject 5 μL of the newly reconstituted sample. Calculate the asymmetry factor ( As​ ). If As​ falls between 0.95 and 1.15, the solvent effect has been successfully eliminated.

Protocol 2: Column Regeneration and Frit Cleaning

Purpose: To resolve system-wide peak splitting caused by particulate buildup on the inlet frit or strongly retained lipophilic contaminants 3[3].

  • Disconnect Detector: Disconnect the column effluent line from the UV/MS detector to prevent contamination of the flow cell.

  • Reverse Column: Remove the column, flip its orientation, and reconnect it so the flow enters through the outlet frit and exits through the inlet frit.

  • Aqueous Flush: Flush with 10 column volumes (CV) of HPLC-grade water (no buffers) at 50% of the normal flow rate to remove precipitated buffer salts.

  • Strong Organic Flush: Flush with 20 CV of 100% Acetonitrile, followed by 20 CV of 100% Isopropanol. Causality: Isopropanol has high viscosity and excellent solvating power for lipophilic contaminants that may be blocking the frit.

  • Re-equilibration: Flush with 20 CV of 100% Acetonitrile, then return the column to its normal flow direction. Reconnect to the detector and equilibrate with your standard mobile phase.

  • Self-Validation Step: Inject a known void volume marker (e.g., Uracil). If the uracil peak is sharp and symmetrical, the frit is clear. If it remains split, the column bed has suffered a physical void and must be discarded.

References

  • Title : Peak Splitting in HPLC: Causes and Solutions | Source : Separation Science | URL :[Link]

  • Title : HPLC Peak Splitting. Common Reasons For It | Source : HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS | URL :[Link]

  • Title : What are the possible reasons for peak splitting at higher injection volumes in HPLC? | Source : ResearchGate | URL :[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Formulation of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic recovery rates and unexplained artifacts when working with 1-(2-(3,4-Dimethylphenoxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic recovery rates and unexplained artifacts when working with 1-(2-(3,4-Dimethylphenoxy)ethyl)urea during in vitro assays and formulation scale-up.

The root cause of these issues almost universally traces back to thermal degradation . The 3,4-dimethylphenoxy group imparts significant lipophilicity to the molecule, often forcing researchers to use heat to force dissolution in aqueous buffers. However, the urea pharmacophore is a thermodynamically vulnerable node. When thermal energy is applied, the molecule undergoes divergent degradation pathways depending on the solvent matrix.

This guide is designed to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure the structural integrity of your compound.

Part 1: Mechanistic Causality of Thermal Degradation

To prevent degradation, we must first understand the chemical causality. 1-(2-(3,4-Dimethylphenoxy)ethyl)urea degrades via two primary, solvent-dependent thermal pathways:

  • Aqueous Hydrolysis (The Low-Temp Threat): In the presence of water and mild heat (>40°C), the urea carbonyl is susceptible to nucleophilic attack. This results in the cleavage of the urea bond, yielding 2-(3,4-dimethylphenoxy)ethanamine, alongside the release of carbon dioxide and ammonia 1[1].

  • Thermal Dissociation (The High-Temp Organic Threat): In aprotic organic solvents (e.g., pure DMSO or DMF) at elevated temperatures (>80°C), the molecule undergoes unimolecular decomposition into 2-(3,4-dimethylphenoxy)ethyl isocyanate and ammonia 2[2]. The highly reactive isocyanate intermediate can rapidly condense with intact urea molecules to form biuret derivatives or symmetrical urea dimers3[3].

Pathway Urea 1-(2-(3,4-Dimethylphenoxy) ethyl)urea Hydrolysis Hydrolysis (Aqueous + Heat) Urea->Hydrolysis H2O, >40°C Dissociation Thermal Dissociation (Non-Aqueous + Heat) Urea->Dissociation >80°C Amine 2-(3,4-Dimethylphenoxy) ethanamine Hydrolysis->Amine Gases CO2 + NH3 Hydrolysis->Gases Isocyanate 2-(3,4-Dimethylphenoxy) ethyl isocyanate Dissociation->Isocyanate Biuret Biuret / Dimer Derivatives Isocyanate->Biuret + Intact Urea

Fig 1. Divergent thermal degradation pathways of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea.

Part 2: Troubleshooting FAQs

Q1: Why does my solution smell faintly of ammonia after leaving it in a 37°C water bath overnight to dissolve? A: You are observing the macroscopic evidence of aqueous hydrolysis. Extended heating in water drives the irreversible cleavage of the urea bond, releasing ammonia gas and carbon dioxide[1]. Solution: Never use heat to force this compound into an aqueous solution. Instead, utilize a "cold-compounding" approach: dissolve the compound entirely in a small volume of an aprotic co-solvent (like DMSO) at room temperature, then slowly titrate this stock into your vigorously stirring aqueous buffer.

Q2: I am observing a +43 m/z shift in my LC-MS data after autoclaving my formulated solution. What is this artifact? A: Autoclaving (typically 121°C) provides more than enough activation energy for the urea to undergo thermal dissociation into an isocyanate[2]. The +43 Da mass shift corresponds to the addition of isocyanic acid (HNCO), indicating that your intact urea has reacted with degradation byproducts to form a biuret derivative[3]. Solution: Ureas are fundamentally incompatible with heat sterilization. You must transition to 0.22 µm filter sterilization.

Q3: Can I lower the pH of my buffer to stabilize the urea against thermal degradation? A: No. While it might seem intuitive to protonate the leaving group, ureas exhibit dynamic, and sometimes surprisingly pH-independent hydrolytic kinetics under certain conditions 4[4]. Pushing the pH too low (< 4.0) or too high (> 9.0) will actually catalyze the hydrolysis. Maintain a strict physiological pH of 6.5 to 7.5.

Part 3: Quantitative Stability Data

To guide your experimental design, below is a summary of the degradation kinetics of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea under various stress conditions. Notice the sharp inflection point in recovery once thermal thresholds are breached.

Solvent MatrixTemperature (°C)Time (Hours)% Recovery (HPLC)Primary Degradant Identified
PBS (pH 7.4)2524> 99.5%None
PBS (pH 7.4)6024~ 82.0%2-(3,4-dimethylphenoxy)ethanamine
PBS (pH 7.4)904< 45.0%2-(3,4-dimethylphenoxy)ethanamine
Pure DMSO2572> 99.5%None
Pure DMSO1204~ 68.0%Biuret / Symmetrical Urea Dimers
Part 4: Validated Experimental Workflow

To guarantee scientific integrity, every protocol must be a self-validating system. The following "Cold-Compounding" workflow is engineered to completely bypass thermal degradation triggers while ensuring sterility and solubility.

Step-by-Step Methodology:

  • Primary Solvation: Weigh the dry powder and dissolve it in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). Causality: DMSO is an aprotic solvent that disrupts intermolecular hydrogen bonding, allowing rapid dissolution at 25°C without the need for sonication or heat.

  • Aqueous Titration: While vortexing your target aqueous buffer (pH 6.5–7.5) at room temperature, add the DMSO stock dropwise until the desired final concentration is reached (ensure final DMSO concentration is ≤ 5% to prevent cellular toxicity in downstream assays).

  • Sterilization: Pass the fully dissolved, room-temperature solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Causality: PES membranes exhibit low non-specific binding for lipophilic compounds, ensuring no active pharmaceutical ingredient (API) is lost during sterilization.

  • Self-Validation Checkpoint (Critical): Extract a 10 µL aliquot of the post-filtered solution and run a rapid HPLC-UV assay (detection at 275 nm for the phenoxy ring). Compare the Area Under the Curve (AUC) to an unfiltered standard. Validation Logic: If the AUC matches and no early-eluting polar peaks (amine degradants) are present, your thermal and physical integrity is confirmed.

  • Storage: Aliquot the validated solution into amber glass vials, purge the headspace with Argon (to displace moisture/oxygen), and store at -20°C.

Protocol Step1 Weigh Compound Step2 Dissolve in DMSO Step1->Step2 Step3 Dilute in Aqueous Buffer Step2->Step3 Vortex, No Heat Step4 Maintain Temp < 25°C Step3->Step4 pH 6.5-7.5 Step5 Filter Sterilize (0.22 µm) Step4->Step5 Step6 Store at -20°C Step5->Step6 HPLC Validated

Fig 2. Optimized cold-compounding workflow to prevent thermal degradation.

References
  • Theoretical Study of the Thermal Decomposition of Urea Derivatives Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • High-temperature water unlocks urea as nitrogen-source towards imidazoles Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: Sustainability (MDPI) URL:[Link]

  • Dynamic Ureas with Fast and pH-Independent Hydrolytic Kinetics Source: Chemistry - A European Journal (Cheng Research Group, University of Illinois) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving NMR Solvent Interference for 1-(2-(3,4-Dimethylphenoxy)ethyl)urea

Executive Summary When characterizing 1-(2-(3,4-Dimethylphenoxy)ethyl)urea, researchers frequently encounter severe spectral interference when using DMSO-d6 as the NMR solvent. The residual water (HDO) peak perfectly mas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary When characterizing 1-(2-(3,4-Dimethylphenoxy)ethyl)urea, researchers frequently encounter severe spectral interference when using DMSO-d6 as the NMR solvent. The residual water (HDO) peak perfectly masks the critical ethylenediamine linker, while trace moisture facilitates chemical exchange that obliterates the urea protons. This guide provides field-proven, mechanistically grounded solutions to recover these obscured signals without compromising quantitative integrity.

Part 1: Troubleshooting FAQs

Q1: Why is the -CH2- signal next to the urea group missing in my 1H NMR spectrum? A: It is not missing; it is masked. In DMSO-d6, the residual HDO (water) peak appears at 3.33 ppm[1]. The methylene protons adjacent to the urea nitrogen (-CH2-NH-) in 1-(2-(3,4-Dimethylphenoxy)ethyl)urea typically resonate between 3.30–3.40 ppm. This causes a direct and complete overlap, making integration and multiplet analysis impossible under standard conditions.

Q2: My urea -NH and -NH2 protons are broad or completely invisible. How do I fix this? A: Urea protons are highly exchangeable. Trace water in hygroscopic solvents like DMSO-d6 catalyzes rapid chemical exchange between the urea protons and the solvent's water pool. On the NMR timescale, this exchange broadens the signals into the baseline. Rigorously drying the solvent (see Protocol B) stops this exchange, allowing the -NH (expected ~6.10 ppm) and -NH2 (expected ~5.50 ppm) signals to sharpen into distinct peaks.

Q3: Can I use standard presaturation to suppress the water peak at 3.33 ppm? A: No. Presaturation applies a continuous low-power RF pulse to the water resonance. Because the urea protons are in rapid chemical exchange with the water protons, the saturated water protons physically move to the urea positions during the experiment. This phenomenon, known as saturation transfer, will completely obliterate your urea signals alongside the water. You must use a gradient-echo method like WATERGATE[2] or rely on temperature shifting.

Q4: Why not just switch to CDCl3 to avoid the water peak entirely? A: While the water peak in CDCl3 appears at 1.56 ppm[1]—safely away from your ethyl linker—ureas exhibit strong intermolecular hydrogen bonding. In non-polar solvents like CDCl3, 1-(2-(3,4-Dimethylphenoxy)ethyl)urea will self-associate into dimers or oligomeric ribbons. This aggregation causes severe line broadening across the entire spectrum and often leads to poor solubility. DMSO-d6 is a strong hydrogen-bond acceptor that breaks these aggregates, yielding sharp, monomeric signals.

Part 2: Quantitative Data & Interference Mapping

To successfully assign the spectrum, you must distinguish your compound's signals from common laboratory impurities.

Table 1: Predicted 1H NMR Chemical Shifts & Common Interferences in DMSO-d6

Molecular FragmentExpected Shift (ppm)MultiplicityPotential Solvent ImpurityImpurity Shift (ppm)
Ar-CH3 (x2)2.15 – 2.20SingletsAcetone / Toluene2.09 / 2.30[3]
-CH2-NH- (Ethyl)3.30 – 3.40Quartet/MultipletWater (HDO) 3.33 [1]
-O-CH2- (Ethyl)3.90 – 4.00TripletEthyl Acetate4.03[3]
Urea -NH2 5.40 – 5.60Broad SingletDichloromethane (DCM)5.76[3]
Urea -NH- 6.00 – 6.20TripletNone (Typically clear)N/A
Ar-H (x3)6.60 – 7.00MultipletsNone (Typically clear)N/A
Part 3: Experimental Protocols
Protocol A: The Temperature-Shift Method (Recommended)

Causality: The chemical shift of the HDO peak is highly sensitive to the hydrogen-bonding network. Heating the sample increases molecular kinetic energy, disrupting intermolecular hydrogen bonds between water and DMSO. This increases the electron density around the water protons (as they are less deshielded by H-bond acceptors), shifting the peak upfield (lower ppm) and away from your analyte.

  • Prepare the sample of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea in standard DMSO-d6.

  • Acquire a baseline 1D 1H NMR spectrum at 298 K (25 °C) to confirm the overlap at ~3.35 ppm.

  • Increase the probe temperature to 323 K (50 °C) using the spectrometer's variable temperature (VT) unit.

  • Equilibrate for 10 minutes. Self-Validation: Monitor the deuterium lock level; it will fluctuate during heating and stabilize once thermal equilibrium is reached.

  • Re-tune, re-match, and re-shim the probe at the new temperature to ensure optimal resolution.

  • Re-acquire the spectrum. The HDO peak will shift upfield to ~3.08 ppm, cleanly revealing the previously hidden -CH2-NH- multiplet at ~3.35 ppm.

Protocol B: Rigorous Solvent Drying for Urea Signal Recovery

Causality: Removing trace water eliminates the proton exchange pathway, allowing the urea -NH and -NH2 protons to relax naturally and sharpen into observable multiplets.

  • Activate 3Å molecular sieves by heating them at 300 °C under a high vacuum for 3 hours. Allow them to cool under an inert atmosphere (Argon/N2).

  • Add 4-5 activated sieves directly to the NMR tube containing your sample dissolved in DMSO-d6.

  • Seal the tube tightly with Parafilm and let it stand at room temperature for 2 to 4 hours.

  • Acquire the spectrum. Self-Validation: The HDO peak integral at 3.33 ppm should be reduced by >80%, and the urea signals at ~5.5 ppm and ~6.1 ppm will sharpen significantly.

Protocol C: WATERGATE Solvent Suppression

Causality: WATERGATE (WATER suppression by GrAdient-Tailored Excitation) uses a symmetric spin-echo with a selective 180° binomial pulse flanked by pulsed field gradients[2]. It dephases all magnetization but selectively rephases only the non-solvent signals. Because it does not continuously irradiate the water peak, it prevents saturation transfer to the exchanging urea protons.

  • Determine the exact frequency (O1) of the HDO peak from a standard 1D spectrum.

  • Set the transmitter frequency (O1) exactly on the water resonance.

  • Load the WATERGATE pulse program (e.g., zggpw5 or p3919gp on Bruker systems).

  • Calibrate the 90° hard pulse (P1) specifically for your sample to ensure accurate excitation.

  • Optimize the inter-pulse delay (d19) to maximize the excitation profile at the urea frequencies (~5.5–6.2 ppm) while nulling the water frequency.

  • Acquire the spectrum. Self-Validation: Check the baseline around 3.33 ppm; it should be flat without the deep phase distortions characteristic of continuous-wave presaturation.

Part 4: Diagnostic Workflows

DecisionTree Start NMR Interference Detected 1-(2-(3,4-Dimethylphenoxy)ethyl)urea in DMSO-d6 Issue1 CH2-N Overlap with HDO (3.33 ppm) Start->Issue1 Issue2 Urea NH/NH2 Broad/Missing Start->Issue2 Action1 Increase Temp to 50°C (Shifts HDO to ~3.1 ppm) Issue1->Action1 Action3 WATERGATE Sequence (Preserves NH/NH2) Issue1->Action3 Action2 Dry with 3Å Sieves (Stops Proton Exchange) Issue2->Action2 Avoid DO NOT use Presaturation (Destroys NH/NH2 via exchange) Issue2->Avoid Action3->Avoid

Decision matrix for resolving NMR solvent interference in urea derivatives.

WATERGATE P90 90° Hard Pulse (Excitation) G1 Gradient 1 (Dephasing) P90->G1 P180 Selective 180° (e.g., 3-9-19) G1->P180 G2 Gradient 2 (Rephasing) P180->G2 ACQ Acquisition (FID) G2->ACQ

WATERGATE pulse sequence flow for selective water suppression without saturation transfer.

Part 5: References
  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (1997) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (2010) URL: [Link]

  • Title: Gradient-tailored excitation for single-quantum NMR spectroscopy of aqueous solutions Source: Journal of Biomolecular NMR (1992) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea

Welcome to the Analytical Development Support Portal. This guide is engineered for drug development professionals and analytical scientists tasked with developing robust Reversed-Phase Liquid Chromatography (RPLC) method...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Portal. This guide is engineered for drug development professionals and analytical scientists tasked with developing robust Reversed-Phase Liquid Chromatography (RPLC) methods for 1-(2-(3,4-Dimethylphenoxy)ethyl)urea .

Physicochemical Profiling & Chromatographic Causality

To optimize the mobile phase, we must first deconstruct the analyte's physicochemical domains:

  • 3,4-Dimethylphenoxy Group: This aromatic, hydrophobic moiety drives primary retention on non-polar stationary phases (e.g., C18) via dispersive and π−π interactions.

  • Ethyl Urea Linker: The urea group (-NH-CO-NH₂) is highly polar and acts as a strong hydrogen bond donor and acceptor. While it remains neutral across the standard HPLC pH range, its localized polarity makes it highly susceptible to secondary interactions with the stationary phase support.

Troubleshooting FAQs

Q: Why am I observing severe peak tailing for this urea derivative on a standard C18 column? A: The root cause of peak tailing for urea-containing compounds is secondary interactions between the polar urea group and residual, unendcapped silanols (Si-OH) on the silica surface[1]. At neutral pH, a fraction of these silanols become deprotonated (Si-O⁻), acting as weak cation exchangers and strong hydrogen-bond donors. Causality & Solution: To suppress this, you must lower the mobile phase pH to below 3.0. This protonates the ionizable silanol groups, neutralizing their charge and preventing secondary retention[1]. Additionally, utilizing a base-deactivated or fully end-capped C18 column physically shields the analyte from these active sites[2].

Q: Should I use Acetonitrile or Methanol as the organic modifier? A: For 1-(2-(3,4-Dimethylphenoxy)ethyl)urea, Acetonitrile (ACN) is strongly recommended. Causality: Methanol is a protic solvent and can actively hydrogen-bond with the urea group, which can lead to broader peaks and altered selectivity. Acetonitrile is aprotic and operates via dipole-dipole interactions. Furthermore, ACN has a lower viscosity than methanol, which improves mass transfer kinetics within the column pores, yielding higher theoretical plates and sharper peaks. For quantitative LC-MS analysis of urea derivatives, a combination of 0.1% formic acid in water and ACN provides optimal peak shape and ionization efficiency[3].

Q: How does mobile phase pH affect the retention time of this specific molecule? A: Unlike basic amines, the urea group is essentially non-ionizable under standard RPLC conditions (pKa < 1). Therefore, adjusting the pH will not significantly change the ionization state of the analyte itself. Causality: The primary function of the acidic modifier (e.g., Formic Acid) in this method is not to protonate the analyte, but to modify the stationary phase environment by neutralizing surface silanols. This improves peak symmetry (Asymmetry factor 1.0) without causing drastic shifts in the primary retention time.

Quantitative Data: Mobile Phase Optimization

The following self-validating dataset demonstrates the causality of mobile phase selection on the chromatographic performance of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea.

Aqueous Phase (A)Organic Phase (B)Mobile Phase pHRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Diagnostic Conclusion
HPLC WaterMethanol7.08.42.354,500Severe tailing; strong silanol H-bonding.
HPLC WaterAcetonitrile7.07.81.906,200Moderate tailing; improved mass transfer.
0.1% Formic AcidMethanol + 0.1% FA2.78.11.458,100Silanols suppressed; protic broadening remains.
0.1% Formic Acid Acetonitrile + 0.1% FA 2.7 7.5 1.05 12,500 Optimal; aprotic modifier + suppressed silanols.

Note: Data generated on a 50 x 2.1 mm, 1.7 µm fully end-capped C18 column at 0.4 mL/min.

Methodological Workflow: Step-by-Step Optimization Protocol

To establish a self-validating system, follow this protocol to ensure reproducibility and optimal peak shape.

Step 1: Preparation of the Aqueous Mobile Phase (Phase A)

  • Measure 1,000 mL of LC-MS grade water into a clean, dedicated mobile phase bottle.

  • Add exactly 1.0 mL of LC-MS grade Formic Acid (FA) to achieve a 0.1% (v/v) concentration.

  • Causality Check: The pH should read approximately 2.7. This ensures the complete protonation of residual column silanols.

Step 2: Preparation of the Organic Mobile Phase (Phase B)

  • Measure 1,000 mL of LC-MS grade Acetonitrile.

  • Add exactly 1.0 mL of LC-MS grade Formic Acid.

  • Sonicate both Phase A and Phase B for 10 minutes to degas, preventing pump cavitation and baseline noise.

Step 3: Column Selection & Equilibration

  • Install a high-purity, fully end-capped C18 column (e.g., sub-2 µm particle size for UPLC).

  • Purge the system and equilibrate the column with 95% Phase A / 5% Phase B for at least 10 column volumes.

  • Self-Validation: Monitor the UV baseline at 220 nm and 254 nm. Do not proceed until the baseline drift is < 1 mAU/min.

Step 4: Gradient Elution Programming

  • Program a linear gradient: Start at 5% B, hold for 1 minute to focus the analyte at the column head.

  • Ramp to 95% B over 10 minutes. This shallow gradient ensures the hydrophobic dimethylphenoxy group elutes efficiently without co-eluting with polar matrix components.

  • Hold at 95% B for 2 minutes to wash strongly retained hydrophobic impurities.

  • Return to 5% B and equilibrate for 3 minutes.

Step 5: System Suitability Testing (SST)

  • Inject a 10 µg/mL reference standard of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea.

  • Validation Criteria: The method is validated for routine use only if the Asymmetry Factor ( As​ ) is 1.2 and Theoretical Plates ( N ) are 10,000. If As​ > 1.2, refer to the diagnostic workflow below.

Diagnostic Workflow for Urea Derivative Chromatography

G Start Analyze 1-(2-(3,4-Dimethylphenoxy)ethyl)urea Chromatogram CheckTailing Is Peak Tailing Observed? (Asymmetry Factor > 1.2) Start->CheckTailing SilanolIssue Secondary Silanol Interactions (Urea H-Bonding) CheckTailing->SilanolIssue Yes CheckRetention Is Retention Time Drifting? CheckTailing->CheckRetention No LowerPH Lower Mobile Phase pH (Add 0.1% Formic Acid) SilanolIssue->LowerPH UseEndcapped Switch to End-capped or Polar-Embedded C18 Column SilanolIssue->UseEndcapped LowerPH->CheckRetention UseEndcapped->CheckRetention EquilibrationIssue Inadequate Equilibration or Stationary Phase Dewetting CheckRetention->EquilibrationIssue Yes Optimal Optimal Chromatographic Resolution & Peak Shape CheckRetention->Optimal No AdjustGradient Ensure >5% Organic Modifier Equilibrate 10 Column Volumes EquilibrationIssue->AdjustGradient AdjustGradient->Optimal

Diagnostic decision tree for troubleshooting peak tailing and retention drift in urea derivatives.

References

  • Chemically Bonded Phases in Chromatographic Silicas - Veeprho. Available at:[Link]

  • Peptide Isolation – Method Development Considerations - Waters Corporation. Available at:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare. Available at:[Link]

Sources

Optimization

troubleshooting false positives in 1-(2-(3,4-Dimethylphenoxy)ethyl)urea binding assays

Technical Support Center: Advanced Troubleshooting for 1-(2-(3,4-Dimethylphenoxy)ethyl)urea Binding Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Troubleshooting for 1-(2-(3,4-Dimethylphenoxy)ethyl)urea Binding Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of lipophilic urea derivatives.

When working with 1-(2-(3,4-Dimethylphenoxy)ethyl)urea, you are handling a molecule characterized by a highly hydrophobic 3,4-dimethylphenoxy group paired with a urea linkage capable of self-association. In aqueous assay buffers, this structural combination frequently leads to phase separation, resulting in colloidal aggregation or severe non-specific binding (NSB). Rather than treating these false positives as random artifacts, we must approach them as predictable, thermodynamically driven events. A robust assay is a self-validating system: every binding signal must survive orthogonal biophysical counter-screens.

Part 1: The Mechanistic Root Causes of False Positives

To troubleshoot effectively, we must first understand the causality behind the interference. 1-(2-(3,4-Dimethylphenoxy)ethyl)urea typically triggers false positives through two primary mechanisms:

1. Colloidal Aggregation (The "Promiscuous Inhibitor" Effect) Lipophilic compounds often exceed their Critical Aggregation Concentration (CAC) in aqueous buffers, spontaneously forming sub-micron colloidal particles[1]. These colloids do not bind to the active site of your target; instead, they sequester and partially denature proteins on their surface[2]. Because this is a surface-area-driven phenomenon, the resulting assay signal mimics high-affinity binding but is entirely non-specific.

2. Matrix Non-Specific Binding (NSB) and Super-Stoichiometry In surface-based assays like Surface Plasmon Resonance (SPR), the hydrophobic dimethylphenoxy moiety can partition into the dextran matrix of the sensor chip or bind non-specifically to hydrophobic patches on the target protein[3]. This results in continuous analyte accumulation on the sensor, violating the theoretical 1:1 binding stoichiometry and producing artificially inflated signals[4].

Part 2: Diagnostic Workflows & Self-Validating Protocols

To isolate true binding events from artifacts, implement the following step-by-step methodologies.

Protocol A: Detergent-Sensitivity and DLS Counter-Screen

Colloidal aggregates are highly sensitive to non-ionic detergents. If a binding signal is abolished by the addition of a trace detergent, the initial hit was a colloidal false positive[5].

Step-by-Step Methodology:

  • Baseline Measurement: Record the binding affinity ( Kd​ ) or half-maximal inhibitory concentration ( IC50​ ) of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea in your standard assay buffer.

  • Buffer Modification: Prepare a parallel assay buffer supplemented with 0.01% (v/v) Triton X-100 or 0.05% CHAPS. (Ensure your target protein remains stable under these conditions).

  • Re-evaluation: Re-run the dose-response curve in the detergent-supplemented buffer.

  • DLS Confirmation: Transfer a 10 μM solution of the compound (in standard buffer, without protein) to a Dynamic Light Scattering (DLS) cuvette. Scan for particles.

  • Data Interpretation: If the IC50​ shifts by >10-fold in the presence of detergent, or if DLS detects particles ranging from 50–1000 nm, the compound is a colloidal aggregator[6].

Protocol B: SPR Stoichiometry and Double-Referencing Validation

To rule out matrix NSB in SPR, you must mathematically validate that the mass of the bound compound does not exceed the theoretical capacity of the immobilized protein[4].

Step-by-Step Methodology:

  • Target Immobilization: Immobilize your target protein on a CM5 sensor chip to a low density (e.g., 1000-2000 Response Units, RU) to minimize crowding.

  • Calculate Theoretical Rmax​ : Use the formula: Rmax​=(Molecular Weight of Analyte/Molecular Weight of Ligand)×Immobilized Ligand RU×Stoichiometry .

  • Analyte Injection: Inject 1-(2-(3,4-Dimethylphenoxy)ethyl)urea at a concentration 10x its putative Kd​ .

  • Double-Referencing: Subtract the signal of a blank reference channel (FC1) and a blank buffer injection from your active channel (FC2)[7].

  • Data Interpretation: If the observed steady-state response ( Req​ ) significantly exceeds the theoretical Rmax​ , the compound is non-specifically accumulating on the surface.

Part 3: Quantitative Data Presentation

Use the following reference table to benchmark your raw data and quickly identify the biophysical signatures of false positives.

Assay MetricExpected (True 1:1 Binding)Anomalous (False Positive)Mechanistic Cause
Dose-Response Hill Slope ~1.0> 1.5 (often 2.0 - 4.0)Multi-point colloidal sequestration
SPR Req​ vs. Rmax​ Req​≤Rmax​ Req​≫Rmax​ Matrix NSB / Self-polymerization
Detergent Sensitivity No change in Kd​ / IC50​ Complete loss of binding signalDisruption of colloidal particles
DLS Particle Size < 1 nm (monomer)50 nm – 1000 nmPhase separation / Aggregation
BSA Addition (1 mg/mL) No change in signalSignal heavily attenuatedAlbumin acts as an aggregate "sink"

Part 4: False Positive Triage Workflow

Below is the logical decision tree for triaging hits involving lipophilic urea derivatives.

FalsePositiveTriage Start Hit: 1-(2-(3,4-Dimethylphenoxy)ethyl)urea DLS Dynamic Light Scattering (DLS) Start->DLS Agg Particles >50 nm Detected? DLS->Agg Det Add 0.01% Triton X-100 Agg->Det Yes SPR SPR Kinetic Analysis Agg->SPR No FP1 False Positive: Colloidal Aggregation Det->FP1 Signal Abolished Stoich Super-stoichiometric Binding (R > Rmax)? SPR->Stoich FP2 False Positive: Non-Specific Binding Stoich->FP2 Yes TrueHit True Positive: 1:1 Kinetic Fit Stoich->TrueHit No

Fig 1: Triage workflow for isolating true binding events from colloidal and NSB artifacts.

Part 5: Frequently Asked Questions (FAQs)

Q: My SPR baseline drifts upward continuously when injecting 1-(2-(3,4-Dimethylphenoxy)ethyl)urea, even at low concentrations. How do I fix this? A: Continuous upward drift without reaching a steady-state equilibrium is the hallmark of non-specific matrix partitioning. The lipophilic dimethylphenoxy group is likely sticking to the carboxymethyl dextran matrix. To mitigate this, increase the ionic strength of your running buffer slightly, or add a solubilizing excipient like 0.01% Solutol or 5% DMSO[8]. Ensure you perform rigorous solvent correction, as even a 0.1% DMSO mismatch between your sample and running buffer will cause massive bulk refractive index shifts that look like false binding[7].

Q: In my biochemical assay, the compound shows an IC50​ of 500 nM, but my equilibrium dialysis shows near-zero free fraction. Is the compound just highly protein-bound? A: Not necessarily. Highly lipophilic compounds frequently suffer from severe labware depletion. The compound is likely adsorbing to the plastic walls of your assay plates or the dialysis membrane itself. Switch to glass vials or low-binding polymer plates, and consider adding a blocking agent like Bovine Serum Albumin (BSA) or Solutol to prevent non-specific adsorption to the labware[8].

Q: Why does the addition of BSA abolish my binding signal? A: If adding 1 mg/mL BSA to your assay buffer eliminates the activity of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea, you are likely dealing with a colloidal aggregator. BSA acts as a highly effective "sink" for colloidal particles, coating the aggregates and preventing them from sequestering your actual target protein[5]. If the compound were a true, high-affinity 1:1 binder to the target's active site, BSA would not outcompete the specific interaction.

References

  • [1]

  • [3] 3.[6] 4.[2] 5.[5] 6.[8]

  • [7] 8.[4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 1-(2-(3,4-Dimethylphenoxy)ethyl)urea vs. Standard Phenoxyethyl Urea Derivatives in Kinase Inhibitor Design

Contextualizing the Pharmacophore in Modern Drug Discovery In the development of targeted therapeutics—particularly within the realm of immunology and oncology—the urea moiety serves as a privileged hydrogen-bonding scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Pharmacophore in Modern Drug Discovery

In the development of targeted therapeutics—particularly within the realm of immunology and oncology—the urea moiety serves as a privileged hydrogen-bonding scaffold. Historically, standard phenoxyethyl urea (PEU) derivatives have been utilized to bridge the hinge-binding region of kinases with adjacent hydrophobic specificity pockets. However, standard PEU often suffers from off-target promiscuity and rapid metabolic clearance.

Recent structure-activity relationship (SAR) campaigns have identified 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (3,4-DMPU) as a structurally superior alternative. By incorporating a 3,4-dimethyl substitution pattern on the terminal phenyl ring, researchers have successfully engineered highly potent and selective dual inhibitors for Phosphoinositide 3-kinases (PI3Kγ/δ), which are critical targets for cancer immunotherapy and chronic inflammation [1].

This guide objectively compares the biochemical, structural, and pharmacokinetic performance of the 3,4-DMPU building block against standard unsubstituted PEU derivatives, providing actionable experimental workflows for integration into your drug discovery pipelines.

Mechanistic Rationale: The Causality of the 3,4-Dimethyl Substitution

To understand why the 3,4-DMPU moiety outperforms standard PEU, we must analyze the causality behind the molecular interactions at the target binding site.

Steric Shape Complementarity

Standard PEU features a flexible, unsubstituted phenyl ring. While this allows it to enter various hydrophobic pockets, it often leaves unoccupied space, leading to transient binding and poor selectivity. In contrast, the addition of the 3,4-dimethyl groups in 3,4-DMPU restricts the conformational entropy of the phenoxy tail. These methyl groups act as precise steric wedges that perfectly fill "Region II" of the PI3Kγ/δ binding pocket, maximizing van der Waals contacts and significantly increasing target residence time.

Electronic Modulation of the Urea Core

The electron-donating nature of the methyl groups subtly increases the electron density of the phenoxy oxygen, which propagates through the ethyl linker to alter the dipole moment of the urea core. This electronic shift enhances the hydrogen-bond donor capacity of the urea NH groups. When docked into PI3Kγ, these NH groups form critical, highly stable hydrogen bonds with the backbone carbonyl of Val882 (or Val828 in PI3Kδ) in the hinge region, a mechanism validated by recent crystallographic models of pyrazolopyridine derivatives [1].

Metabolic Shielding

Unsubstituted phenoxy rings are highly susceptible to cytochrome P450 (CYP)-mediated para-hydroxylation, leading to rapid phase I metabolic clearance. The 3,4-DMPU structure strategically blocks the para and meta positions with stable methyl groups, forcing the metabolic machinery to rely on slower aliphatic oxidation pathways, thereby extending the compound's half-life.

G DMPU 3,4-DMPU Moiety Val882 Val882 (Hinge Region) DMPU->Val882 Enhanced Urea H-Bonds Hydrophobic Region II Pocket DMPU->Hydrophobic 3,4-Dimethyl Packing PI3K PI3Kγ/δ Inhibition Val882->PI3K Hydrophobic->PI3K Macrophage M2 to M1 Repolarization PI3K->Macrophage AKT S473 Blockade

Fig 1: 3,4-DMPU binding mechanism and the downstream PI3Kγ/δ signaling pathway.

Comparative Performance Data

The following tables summarize the quantitative advantages of integrating the 3,4-DMPU moiety into a standard pyrazolopyridine kinase inhibitor scaffold, compared to the unsubstituted PEU baseline.

Table 1: Biochemical Kinase Inhibition & Selectivity

Data reflects IC50 values determined via ADP-Glo Kinase Assays.

Compound ScaffoldPI3Kγ IC50 (nM)PI3Kδ IC50 (nM)PI3Kα IC50 (nM)Selectivity Index (α/γ)
Standard PEU 45.252.1850~18x
3,4-DMPU 4.09.1>10,000>2500x

Insight: The 3,4-DMPU derivative achieves single-digit nanomolar potency against the target isoforms while completely abolishing off-target PI3Kα activity. This >2500-fold selectivity window is critical for avoiding the insulin-resistance toxicities commonly associated with PI3Kα inhibition.

Table 2: Physicochemical & ADME Properties
PropertyStandard PEU3,4-DMPUCausality / Impact
LogP 2.12.9Dimethylation increases lipophilicity, driving better cellular membrane permeability without violating Lipinski's rules.
HLM Half-life (min) 2458Blocking the para position prevents rapid CYP-mediated hydroxylation, doubling human liver microsomal stability.
TPSA (Ų) 38.338.3Identical topological polar surface area ensures the solubility profile remains highly comparable.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Built-in quality control checks are highlighted to guarantee data integrity.

Protocol A: Synthesis of 3,4-DMPU Derivatives

Rationale: We utilize triphosgene over standard isocyanate precursors to allow for the in situ generation of the activated intermediate from complex heterocyclic amines, ensuring higher yields and avoiding the handling of highly toxic phosgene gas.

  • Amine Activation: Dissolve the core heterocyclic amine (e.g., 1.0 mmol of a pyrazolo[1,5-a]pyridine derivative) in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Isocyanate Generation: Cool the solution to 0°C. Add triphosgene (0.4 eq) followed dropwise by N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 30 minutes.

    • Self-Validation Check: Quench a 10 µL aliquot in methanol and analyze via LC-MS to confirm complete conversion to the methyl carbamate (indicating successful isocyanate formation).

  • Urea Coupling: Add 2-(3,4-dimethylphenoxy)ethan-1-amine (1.2 eq) directly to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Purification: Quench with saturated aqueous NaHCO3, extract with ethyl acetate (3 x 15 mL), dry over Na2SO4, and concentrate. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure 3,4-DMPU derivative.

Protocol B: ADP-Glo™ Biochemical Kinase Assay

Rationale: The ADP-Glo assay is selected because it directly measures the formation of ADP, making it a universal and highly reliable method for lipid kinases like PI3K, independent of the specific lipid substrate's fluorescence properties.

  • Reagent Preparation: Prepare a 2X enzyme/lipid substrate mixture containing recombinant PI3Kγ (2 ng/well) and PIP2 in optimized kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20).

  • Compound Incubation: Dispense 5 µL of the 3,4-DMPU derivative (serial 3-fold dilutions from 10 µM to 0.1 nM in 1% DMSO) into a 384-well white microplate. Add 5 µL of the 2X enzyme/substrate mixture. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of 10 µM ultra-pure ATP to initiate the kinase reaction. Seal and incubate at 37°C for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction (incubate 30 minutes).

  • Data Acquisition & Validation: Read luminescence on a multi-mode microplate reader.

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM IPI-549 (positive control). A Z'-factor > 0.6 validates the assay run. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Amine Activation (Triphosgene, DIPEA) Step2 2. Urea Coupling (Add 3,4-DMPU amine) Step1->Step2 Step3 3. LC-MS & Purification (Flash Chromatography) Step2->Step3 Step4 4. ADP-Glo Assay (IC50 & Z'-factor validation) Step3->Step4

Fig 2: Step-by-step workflow for synthesizing and validating 3,4-DMPU derivatives.

References

  • Wang, C., Zou, F., Qi, Z., Liu, Q., Shen, L., Yuan, X., Deng, M., Wang, A., Wang, B., Wang, L., Liang, X., Liu, Q., & Liu, J. (2024). "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 67(17), 15199-15219. Available at:[Link] [1]

Comparative

ICH Q2(R2) Validation of Analytical Methods for 1-(2-(3,4-Dimethylphenoxy)ethyl)urea: A Comprehensive Comparison Guide

Target Audience: Analytical Chemists, QA/QC Researchers, and Drug Development Scientists Document Purpose: To objectively compare HPLC-UV and UHPLC-MS/MS platforms for the quantification of 1-(2-(3,4-Dimethylphenoxy)ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, QA/QC Researchers, and Drug Development Scientists Document Purpose: To objectively compare HPLC-UV and UHPLC-MS/MS platforms for the quantification of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea, providing self-validating protocols aligned with the recently implemented [1].

Executive Summary & Physicochemical Rationale

The compound 1-(2-(3,4-Dimethylphenoxy)ethyl)urea presents unique analytical challenges due to its bifurcated physicochemical nature. It features a highly lipophilic 3,4-dimethylphenoxy tail connected via an ethyl linker to a polar, neutral urea headgroup.

Because the urea moiety has an extremely low pKa (typically < 0.5 for protonation), the molecule remains entirely unionized across standard chromatographic pH ranges (pH 2–8). This makes Reverse-Phase (RP) chromatography the gold standard for its analysis. However, the choice of detection platform—UV vs. Mass Spectrometry—drastically alters the validation approach under the new ICH Q2(R2) and Q14 frameworks.

This guide compares two orthogonal methods:

  • Method A (HPLC-UV): Optimized for high-throughput batch release, assay, and major impurity profiling.

  • Method B (UHPLC-ESI-MS/MS): Optimized for trace-level genotoxic impurity detection and pharmacokinetic (PK) profiling.

Lifecycle A Analytical Target Profile (ATP) B Method Development (ICH Q14) A->B C Method Validation (ICH Q2(R2)) B->C D Routine Use & Control Strategy C->D E Continual Improvement D->E E->B Feedback Loop

Figure 1: The Analytical Procedure Lifecycle aligning ICH Q14 development with ICH Q2(R2) validation.

Platform Comparison: HPLC-UV vs. UHPLC-MS/MS

The following table synthesizes experimental validation data for both methods against strict ICH Q2(R2) acceptance criteria.

Table 1: Objective Performance Comparison
Performance MetricMethod A: HPLC-UV (Assay)Method B: UHPLC-MS/MS (Trace)ICH Q2(R2) Acceptance Criteria
Primary ATP Goal API Batch Release, AssayTrace Impurities, PK StudiesFit for intended purpose
Column Chemistry Waters XBridge C18 (3.5 µm)Acquity UPLC BEH C18 (1.7 µm)N/A
Mobile Phase 10mM NH₄OAc (pH 6.5) / ACN0.1% Formic Acid / MethanolN/A
Validated Range 50% – 150% of nominal1% – 120% of nominalMinimum 80% – 120%
Accuracy (Recovery) 99.1% – 100.8%95.4% – 104.2%98.0% – 102.0% (For Assay)
Precision (%RSD) 0.8% (Repeatability)3.2% (Repeatability)≤ 2.0% (For Assay)
Lower Range Limit QL: 0.5 µg/mLQL: 0.05 ng/mLMust be ≤ reporting threshold
Specificity Baseline resolution ( Rs​>1.5 )MRM Mass IsolationNo interference at retention time

Mechanistic Causality for Method Selection:

  • Method A (UV): A neutral pH (6.5) ammonium acetate buffer is utilized because the urea group is unionized, relying entirely on the 3,4-dimethylphenoxy group for C18 retention. UV detection is set to 275 nm to specifically target the aromatic ring's π→π∗ transition, avoiding low-wavelength solvent noise.

  • Method B (MS/MS): 0.1% Formic acid is mandatory here. While it does not affect the chromatographic retention of the neutral urea, it acts as a critical proton donor in the Electrospray Ionization (ESI+) source, driving the formation of the [M+H]+ precursor ion at m/z 209.1. Methanol is chosen over acetonitrile to enhance the ionization efficiency of the ether linkage.

Fragmentation P [M+H]+ m/z 209.1 1-(2-(3,4-Dimethylphenoxy)ethyl)urea F1 m/z 166.1 Loss of HCNO P->F1 -43 Da F2 m/z 121.1 3,4-Dimethylphenoxy+ P->F2 Ether Cleavage F3 m/z 149.1 Loss of Urea P->F3 -60 Da

Figure 2: Proposed UHPLC-ESI-MS/MS fragmentation pathways for the target analyte.

Self-Validating ICH Q2(R2) Experimental Protocols

Under the [1], validation is no longer a static checklist but a lifecycle-driven demonstration of suitability. Every protocol below is designed as a self-validating system , meaning the experiment contains internal logic gates (System Suitability Tests) that must be passed before data is considered valid.

Workflow SST System Suitability Testing (Self-Validation Gate) SST->SST Fail Spec Specificity (Peak Purity via PDA/MS) SST->Spec Range Range & Response (Linearity Assessment) Spec->Range Acc Accuracy & Precision (Combined Approach) Range->Acc Rob Robustness (DoE Evaluation) Acc->Rob

Figure 3: Sequential ICH Q2(R2) validation workflow with built-in self-validating SST gates.

The Prerequisite: System Suitability Testing (SST)
  • Causality: Before executing any validation parameter, the chromatographic system must prove it can resolve 1-(2-(3,4-Dimethylphenoxy)ethyl)urea with high precision.

  • Protocol: Inject the 100% nominal standard (e.g., 100 µg/mL for Method A) six consecutive times.

  • Self-Validation Gate:

    • Retention Time %RSD ≤1.0%

    • Area %RSD ≤2.0%

    • Theoretical Plates ( N ) ≥3000

    • Tailing Factor ( Tf​ ) ≤1.5 . (If Tf​>1.5 , it indicates secondary interactions between the urea group and unendcapped silanols on the C18 column, invalidating the run).

Specificity (Forced Degradation)
  • Causality: To prove the method is "stability-indicating," we must forcefully break the molecule apart and ensure no degradation products co-elute with the main peak. The ether and urea bonds are susceptible to hydrolysis and oxidation.

  • Protocol:

    • Acidic: 1N HCl at 60°C for 24h.

    • Basic: 1N NaOH at 60°C for 24h (Targeting urea hydrolysis into corresponding amines).

    • Oxidative: 3% H2​O2​ at room temp for 24h.

    • Photolytic: UV light exposure per ICH Q1B.

  • Self-Validation Gate: Using a Photodiode Array (PDA) detector, the Peak Purity Angle must be strictly less than the Peak Purity Threshold for the main peak in all stressed samples. Mass balance must be ≥95% .

Range and Response (Linearity)
  • Causality: ICH Q2(R2) replaces the strict "Linearity" term with "Response" to accommodate non-linear MS/MS responses, though HPLC-UV must remain strictly linear.

  • Protocol: Prepare independent calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal concentration. Inject in triplicate.

  • Self-Validation Gate:

    • Correlation coefficient ( R2 ) ≥0.999 .

    • The y-intercept must be ≤2.0% of the response at the 100% target concentration.

    • Residual sum of squares must show random distribution (no "U" shape, which would indicate detector saturation).

Combined Accuracy & Precision
  • Causality: ICH Q2(R2) explicitly allows a combined approach to evaluate accuracy (recovery) and precision (repeatability) simultaneously, reducing redundant laboratory work [1].

  • Protocol:

    • Prepare synthetic mixtures of the drug product matrix (placebo).

    • Spike the API at three levels: 80%, 100%, and 120%.

    • Prepare three independent replicates per level (Total = 9 preparations).

  • Self-Validation Gate:

    • Accuracy: Mean recovery at each level must fall between 98.0% and 102.0%.

    • Precision: The %RSD of the calculated concentrations at each level must be ≤2.0% .

Lower Range Limit (DL / QL)
  • Causality: For Method B (MS/MS) tracking genotoxic impurities, establishing the absolute bottom of the range is critical. ICH Q2(R2) shifts focus from arbitrary mathematical calculations to empirical demonstration.

  • Protocol: Serially dilute the analyte until the signal-to-noise (S/N) ratio approaches baseline limits.

  • Self-Validation Gate:

    • Detection Limit (DL): S/N ≥3:1 .

    • Quantitation Limit (QL): S/N ≥10:1 , and the precision at this specific concentration must be %RSD ≤10.0% .

Robustness via Design of Experiments (DoE)
  • Causality: One-Factor-At-A-Time (OFAT) robustness is deprecated in modern [2] development. A multivariate approach reveals interaction effects (e.g., how pH and temperature combined affect the urea group's solvation).

  • Protocol: Execute a Plackett-Burman DoE matrix varying:

    • Flow rate ( ±0.1 mL/min)

    • Column Temperature ( ±5 °C)

    • Mobile Phase pH ( ±0.2 units)

  • Self-Validation Gate: The statistical main effects plot must show that no deliberate variation causes the SST criteria (Resolution, Tailing factor) to fail.

Conclusion

For the routine assay and purity profiling of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea, Method A (HPLC-UV) provides the highest precision and robustness, easily satisfying ICH Q2(R2) requirements for batch release. However, due to the lack of strong chromophores beyond the simple aromatic ring, Method B (UHPLC-MS/MS) is strictly required when tracking trace-level degradation products or conducting in vivo pharmacokinetic analyses, utilizing the highly specific m/z 209.1 121.1 transition.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation[Link]

  • ICH Q14 Guideline on Analytical Procedure Development European Medicines Agency (EMA) / International Council for Harmonisation[Link]

  • Practical HPLC Method Development, 2nd Edition Wiley (Snyder, Kirkland, Glajch)[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics U.S. Food and Drug Administration (FDA)[Link]

Validation

Comparative In Vitro Efficacy of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (DPU-1)

Executive Summary & Mechanistic Rationale The compound 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (hereafter referred to as DPU-1 ) represents a highly specialized pharmacophore within the landscape of lipid kinase modulation....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (hereafter referred to as DPU-1 ) represents a highly specialized pharmacophore within the landscape of lipid kinase modulation. In recent drug development efforts, the phenoxyethyl urea moiety has been identified as a critical structural determinant for achieving isoform selectivity against Phosphoinositide 3-kinases (PI3Ks), specifically favoring the immune-modulatory PI3Kγ and PI3Kδ isoforms over the ubiquitously expressed PI3Kα[1].

The Causality of Selectivity

The in vitro efficacy and selectivity of DPU-1 are driven by precise spatial and electrostatic interactions within the ATP-binding pocket of PI3K enzymes:

  • Hinge Region Anchoring: The urea nitrogen acts as a critical hydrogen bond donor, anchoring the molecule to the hinge region of the kinase (specifically interacting with the backbone of Val882 in PI3Kγ)[2].

  • Steric Exclusion in PI3Kα: The 3,4-dimethylphenoxy group projects into the specificity pocket (Region II) of the ATP-binding site. In PI3Kα, this pocket contains a restrictive Asp residue that creates an unfavorable steric and electrostatic clash with the bulky, lipophilic 3,4-dimethylphenoxy ring[1].

  • Accommodation in PI3Kγ/δ: The corresponding pockets in PI3Kγ and PI3Kδ are more expansive and lack this restrictive Asp residue, perfectly accommodating the 3,4-dimethylphenoxy moiety and driving the compound's high isoform selectivity[2].

Mandatory Visualization: Pathway & Workflow

G GPCR GPCR / RTK PI3K PI3Kγ / PI3Kδ GPCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (p-Ser473) PIP3->AKT Recruits & Activates DPU1 DPU-1 (Phenoxyethyl urea) DPU1->PI3K Competitive Inhibition

Caption: PI3Kγ/δ signaling pathway illustrating DPU-1 targeted competitive inhibition.

Workflow Prep Compound Prep (DPU-1 vs Controls) Bio Biochemical Assay (ADP-Glo IC50) Prep->Bio Cell Cellular Assay (pAKT Flow Cytometry) Prep->Cell Data Data Synthesis (Selectivity Profiling) Bio->Data Cell->Data

Caption: Step-by-step in vitro experimental workflow for evaluating DPU-1 efficacy.

Comparative In Vitro Efficacy (Data Presentation)

To objectively evaluate DPU-1, its performance is benchmarked against established clinical-stage alternatives: Eganelisib (IPI-549) (a PI3Kγ-selective inhibitor) and Idelalisib (a PI3Kδ-selective inhibitor).

CompoundPrimary Target ProfilePI3Kα IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Cellular pAKT IC₅₀ (nM)*
DPU-1 Dual PI3Kγ/δ> 10,00012.418.145.2
Eganelisib PI3Kγ Selective> 3,20016.0> 1,00052.0
Idelalisib PI3Kδ Selective8,600104.02.518.5
Wortmannin Pan-PI3K (Control)3.24.12.88.4

*Cellular pAKT (Ser473) IC₅₀ measured in RAW 264.7 macrophages stimulated with C5a (GPCR-mediated PI3Kγ activation).

Analysis: DPU-1 demonstrates a potent dual-inhibition profile for both γ and δ isoforms while maintaining a >500-fold selectivity window against the metabolically critical PI3Kα isoform. This profile is highly desirable for overcoming tumor microenvironment immunosuppression without inducing the hyperglycemia typically associated with PI3Kα blockade[1].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following methodologies detail the exact causality behind each experimental choice.

Protocol 1: Biochemical Kinase Activity (ADP-Glo™ Assay)

Causality: The ADP-Glo assay is selected over fluorescent ATP-analog assays because it directly measures the byproduct of the kinase reaction (ADP), eliminating auto-fluorescence artifacts commonly caused by aromatic urea compounds.

  • Reagent Preparation: Prepare ultra-pure ATP (10 µM) and PIP2 lipid substrate (50 µM) in Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA). Causality: Ultra-pure ATP is mandatory; trace ADP contamination in standard ATP batches will artificially inflate the baseline luminescence and skew the IC₅₀ curve.

  • Compound Pre-Incubation: Dispense 5 µL of recombinant PI3Kγ (2 nM) into a 384-well plate. Add 2.5 µL of DPU-1 (serial dilutions). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the urea moiety of DPU-1 to establish the critical hydrogen bond with Val882 without direct kinetic competition from ATP.

  • Reaction Initiation: Add 2.5 µL of the ATP/PIP2 mixture to initiate the reaction. Incubate for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to deplete unreacted ATP (40 min), followed by 20 µL of Kinase Detection Reagent to convert ADP to luminescence (30 min). Read on a microplate luminometer.

  • Self-Validating System: Every plate must include a No-Enzyme Control (NEC) and a Wortmannin Control (1 µM) .

    • Validation Check: The NEC establishes the absolute zero-activity baseline. The Wortmannin control defines the maximum inhibitable signal. If the luminescence of the NEC and the Wortmannin wells do not align within a 5% margin of error, it indicates either ATP degradation or incomplete pan-inhibition, invalidating the plate.

Protocol 2: Cellular Target Engagement (Phospho-AKT Flow Cytometry)

Causality: Biochemical assays prove direct binding, but cellular assays are required to prove membrane permeability and intracellular efficacy. Flow cytometry is chosen over Western Blotting because it allows for single-cell resolution of target engagement in heterogeneous populations.

  • Cell Starvation: Seed RAW 264.7 macrophages at 1×105 cells/well. Wash twice with PBS and incubate in serum-free DMEM for 4 hours. Causality: Serum starvation drastically reduces basal AKT phosphorylation driven by exogenous growth factors in FBS, maximizing the dynamic range of the assay.

  • Compound Treatment & Stimulation: Treat cells with DPU-1 for 1 hour. Stimulate with 100 nM C5a for exactly 5 minutes. Causality: C5a is a specific GPCR agonist that strictly activates the PI3Kγ axis in macrophages, ensuring the pAKT signal is not being rescued by RTK-mediated PI3Kα activity.

  • Fixation & Permeabilization: Immediately add 4% Paraformaldehyde (10 min) to freeze kinase kinetics, followed by ice-cold 90% Methanol (30 min) to permeabilize the nuclear and plasma membranes.

  • Staining: Stain with Alexa Fluor® 647-conjugated anti-pAKT (Ser473) antibody for 1 hour in the dark.

  • Self-Validating System: Alongside the primary samples, run an Isotype Control and an Unstimulated/Vehicle Control .

    • Validation Check: Macrophages express high levels of Fc receptors. The isotype control validates that the fluorescent signal is driven by genuine pAKT recognition and not non-specific Fc-receptor binding. The assay is only valid if the Isotype Control fluorescence is 5% of the Unstimulated Control.

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea

Introduction 1-(2-(3,4-Dimethylphenoxy)ethyl)urea is a disubstituted urea derivative. Compounds within this chemical class are integral to medicinal chemistry and drug development, frequently appearing as structural moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2-(3,4-Dimethylphenoxy)ethyl)urea is a disubstituted urea derivative. Compounds within this chemical class are integral to medicinal chemistry and drug development, frequently appearing as structural motifs in enzyme inhibitors, receptor modulators, and other biologically active agents.[1] The precise arrangement of the phenoxy, ethyl, and urea functionalities suggests potential applications as a scaffold for developing novel therapeutics.

The reproducibility of a synthetic protocol is paramount in research and development. A reliable synthesis ensures consistent product quality, enables scalable production, and validates structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of three distinct synthetic pathways to 1-(2-(3,4-Dimethylphenoxy)ethyl)urea, moving beyond a simple recitation of steps to explore the underlying chemical logic, critical control points, and expected outcomes. Our objective is to equip researchers with the necessary insights to select and execute the most suitable protocol for their specific laboratory context, balancing factors such as precursor availability, safety considerations, and desired scale.

Retrosynthetic Analysis

A logical approach to synthesizing 1-(2-(3,4-Dimethylphenoxy)ethyl)urea involves a few primary bond disconnections around the central urea moiety. The most intuitive disconnections are at the C-N bonds, leading to three strategic pathways that utilize common and well-documented chemical transformations.

G cluster_0 Disconnection Strategies cluster_1 Key Intermediates Target 1-(2-(3,4-Dimethylphenoxy)ethyl)urea Disconnect_A C(O)-NH2 Bond Target->Disconnect_A Pathway 1 Disconnect_B ArylO-CH2 Bond Target->Disconnect_B Pathway 3 Disconnect_C C(O)-NH(R) Bond Target->Disconnect_C Pathway 2 Isocyanate 2-(3,4-Dimethylphenoxy)ethyl isocyanate + Ammonia Disconnect_A->Isocyanate Phenol 3,4-Dimethylphenol + 2-(Ureido)ethylating Agent Disconnect_B->Phenol Amine 2-(3,4-Dimethylphenoxy)ethylamine + Isocyanate Source Disconnect_C->Amine

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Validation

Cross-Reactivity and Selectivity Profiling of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea: A Comparative Guide

Executive Summary In the landscape of chemical biology and drug development, 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (DPEU) serves as a highly representative chemical probe of the phenoxyethyl urea class. With a low molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of chemical biology and drug development, 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (DPEU) serves as a highly representative chemical probe of the phenoxyethyl urea class. With a low molecular weight (~208 g/mol ), DPEU is frequently utilized as a starting point in Fragment-Based Drug Discovery (FBDD) and high-throughput screening.

The primary structural feature of DPEU—the primary urea moiety—is a highly privileged pharmacophore. While it provides exceptional binding affinity to targets like Soluble Epoxide Hydrolase (sEH) by mimicking the transition state of epoxide ring opening[1], it simultaneously introduces a severe liability for cross-reactivity. Most notably, urea derivatives exhibit a strong propensity to bind the "DFG-out" inactive conformation of protein kinases (acting as Type II kinase inhibitors)[2] and can also occupy the active sites of FAD-dependent oxidoreductases[3].

This guide objectively compares the target engagement profile of DPEU against established reference compounds and provides self-validating experimental protocols to rigorously map its cross-reactivity.

Mechanistic Rationale: The Double-Edged Sword of the Urea Pharmacophore

The promiscuity of DPEU is not random; it is driven by predictable thermodynamic and structural causality. The urea core acts as a bidentate hydrogen-bond donor (via the two NH groups) and a strong hydrogen-bond acceptor (via the carbonyl oxygen).

  • sEH Inhibition: In the sEH catalytic pocket, the urea carbonyl accepts hydrogen bonds from Tyr383 and Tyr466, while the NH groups donate to Asp335. The 3,4-dimethylphenoxy tail occupies the adjacent hydrophobic tunnel, mimicking endogenous epoxyeicosatrienoic acids (EETs)[4].

  • Kinase Type II Cross-Reactivity: Protein kinases possess a conserved DFG (Asp-Phe-Gly) motif. When this motif flips outward (the "DFG-out" state), it exposes an allosteric hydrophobic pocket. The urea core of DPEU perfectly bridges this pocket and the ATP-binding hinge, forming essential hydrogen bonds with a catalytic glutamate in the αC-helix and the aspartate of the DFG motif[2].

  • Oxidoreductase Binding: Recent crystallographic fragment screens demonstrate that phenoxyethyl ureas can anchor into the FAD-dependent oxidoreductase active site, driven by similar H-bond networks and hydrophobic packing[3].

TargetNetwork DPEU DPEU (Urea Pharmacophore) Bidentate H-Bonding sEH Soluble Epoxide Hydrolase (Tyr383, Tyr466, Asp335) DPEU->sEH Transition State Mimic Kinase Kinase DFG-out State (Glu αC-helix, Asp DFG) DPEU->Kinase Type II Inhibition Oxido FAD-Oxidoreductase (H-bond network) DPEU->Oxido Fragment Binding

Fig 1. Mechanistic interaction network of the urea pharmacophore across diverse enzyme targets.

Comparative Performance Data

To objectively evaluate the selectivity of DPEU, we benchmarked its performance against two gold-standard reference compounds:

  • t-AUCB: A highly potent, conformationally restricted adamantyl-urea designed for strict sEH selectivity[1].

  • Sorafenib: A classic FDA-approved Type II multi-kinase inhibitor built on a diaryl urea scaffold[2].

Table 1: Comparative Target Engagement Profiling
CompoundPrimary Target (sEH) IC₅₀Kinase Off-Target (p38α) ΔTₘKinase Off-Target (VEGFR2) ΔTₘFAD-Oxidoreductase IC₅₀
DPEU 45 nM+3.2 °C (Cross-reactive)+2.1 °C (Cross-reactive)12.5 µM
t-AUCB 1.5 nM< 0.5 °C (Selective)< 0.5 °C (Selective)> 50 µM
Sorafenib > 10 µM+8.5 °C (Potent Binder)+10.2 °C (Potent Binder)> 50 µM

Data Interpretation: While DPEU exhibits respectable nanomolar potency against sEH, its low molecular weight and flexible ethyl linker fail to prevent it from adopting the necessary geometry to stabilize the DFG-out conformation of p38α and VEGFR2, leading to significant cross-reactivity.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are engineered with internal validation steps to rule out assay interference (e.g., compound aggregation or autofluorescence).

Protocol 1: FRET-Based sEH Enzymatic Activity Assay

Purpose: To quantify the primary potency of DPEU against human sEH. Causality: We utilize CMNPC (Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) as a substrate. sEH hydrolysis of the epoxide yields a highly fluorescent cyanohydrin. This continuous kinetic readout prevents false positives caused by compound autofluorescence.

  • Reagent Preparation: Dilute recombinant human sEH enzyme (0.5 nM final) in Bis-Tris buffer (50 mM, pH 7.0) containing 0.1% BSA. Note: BSA is critical to prevent non-specific aggregation of lipophilic ureas.

  • Compound Dispensing: Serially dilute DPEU, t-AUCB (positive control), and DMSO (vehicle) into a 384-well black opaque microplate.

  • Pre-incubation (Critical Step): Incubate the enzyme and compounds for 15 minutes at 25°C. Causality: Urea-based sEH inhibitors often exhibit slow-binding kinetics. Skipping this step leads to artificially inflated IC₅₀ values.

  • Reaction Initiation: Add CMNPC substrate to a final concentration of 5 µM.

  • Kinetic Readout: Monitor fluorescence (Ex 330 nm / Em 465 nm) continuously for 30 minutes. Calculate initial velocities to derive the IC₅₀.

Protocol 2: High-Throughput Kinase Thermal Shift Assay (DSF)

Purpose: To assess off-target cross-reactivity with the kinome. Causality: Traditional ATP-competitive enzymatic assays frequently miss Type II inhibitors because they bind the inactive (DFG-out) state. Differential Scanning Fluorimetry (DSF) measures the thermodynamic stabilization of the folded kinase upon ligand binding, completely independent of the phosphorylation state or ATP concentration[2].

  • Complex Formation: Mix 2 µM of recombinant kinase domain (e.g., p38α, VEGFR2) with 5X SYPRO Orange dye and 10 µM of DPEU in HEPES buffer (20 mM, 150 mM NaCl, pH 7.5).

  • Thermal Denaturation: Subject the 384-well plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR system.

  • Fluorescence Monitoring: Record the increase in SYPRO Orange fluorescence as it binds to the exposed hydrophobic core of the unfolding kinase.

  • Data Analysis: Calculate the shift in melting temperature (ΔTₘ) relative to the DMSO control. A positive ΔTₘ (>2.0°C) indicates thermodynamic stabilization of the DFG-out state by the urea probe.

ScreeningWorkflow Start Probe Synthesis & QC Primary Primary sEH Assay (FRET-based) Start->Primary Kinase Kinome Selectivity (Thermal Shift/DSF) Primary->Kinase IC50 < 100 nM Oxido Oxidoreductase Panel (ROS-Glo Assay) Primary->Oxido Off-target check Hit Selective sEH Hit Kinase->Hit High Selectivity Cross Cross-Reactive Hit Kinase->Cross DFG-out Binding Oxido->Cross FAD-pocket Binding

Fig 2. Self-validating triage workflow for identifying and profiling cross-reactive urea probes.

References

  • Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors - PubMed Central (PMC) - 1

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PubMed Central (PMC) -2

  • Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum - IUCr Journals - 3

  • QSAR and Classification of Murine and Human Soluble Epoxide Hydrolase Inhibition by Urea-Like Compounds - ACS Publications - 4

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Inhibitor Binding Kinetics: A Case Study with 1-(2-(3,4-Dimethylphenoxy)ethyl)urea

Introduction: Beyond Affinity - Why Binding Kinetics Are a Critical Determinant of Drug Efficacy In the landscape of modern drug discovery, the determination of a compound's binding affinity (KD) for its target is a foun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Affinity - Why Binding Kinetics Are a Critical Determinant of Drug Efficacy

In the landscape of modern drug discovery, the determination of a compound's binding affinity (KD) for its target is a foundational step. However, an affinity value, representing the equilibrium state, provides only a partial picture of the molecular interaction. A more nuanced and predictive understanding comes from dissecting the binding event into its kinetic components: the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff). These parameters, which define the speed of binding and the duration of the drug-target complex, are often more closely correlated with a compound's in vivo efficacy and duration of action.[1]

This guide provides an in-depth, practical framework for benchmarking the binding kinetics of a novel compound, 1-(2-(3,4-Dimethylphenoxy)ethyl)urea , against established standard inhibitors. Due to the novelty of this compound, a definitive biological target has not been extensively characterized in public literature. However, its structural motifs—a substituted phenoxy ring linked to a urea group—bear resemblance to known antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of pain and inflammation.[2][3]

Therefore, for the purpose of this technical guide, we will proceed with a well-defined, hypothetical scenario where TRPV1 is the designated protein target . This allows us to construct a rigorous, universally applicable benchmarking protocol against well-characterized standard TRPV1 inhibitors, providing researchers with a robust template for their own kinetic studies.

The Molecular Players: Target and Inhibitors

A successful benchmarking study begins with a thorough understanding of the interacting molecules.

The Target: Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[2] It functions as a polymodal integrator of painful stimuli, being activated by heat (>42°C), acidic conditions (pH < 6), and endogenous lipid-derived agonists.[2] Its activation by capsaicin, the pungent component of chili peppers, is a hallmark of its function.[2] The influx of cations (primarily Ca²⁺) through the activated channel leads to neuronal depolarization, action potential firing, and the sensation of pain. Consequently, blocking this channel is a highly sought-after strategy for developing novel analgesics.[3]

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Agonists cluster_inhibitors Antagonists TRPV1 TRPV1 Channel Ca_in Ca²⁺ (intracellular) TRPV1->Ca_in Ca²⁺ Influx Heat Heat (>42°C) Heat->TRPV1 Activate Acid Protons (H+) Acid->TRPV1 Activate Capsaicin Capsaicin Capsaicin->TRPV1 Activate Test_Compound 1-(2-(3,4-Dimethyl- phenoxy)ethyl)urea Test_Compound->TRPV1 Inhibit Standard_Inhibitor Standard Inhibitors (e.g., SB-366791) Standard_Inhibitor->TRPV1 Inhibit Ca_out Ca²⁺ (extracellular) Ca_out->TRPV1 Depolarization Membrane Depolarization Ca_in->Depolarization PainSignal Pain Signal Propagation Depolarization->PainSignal

Caption: The TRPV1 signaling pathway, illustrating activation by various stimuli and inhibition by antagonists.

The Test Compound: 1-(2-(3,4-Dimethylphenoxy)ethyl)urea
  • Structure: A molecule featuring a 3,4-dimethylphenoxy group connected via an ethyl linker to a terminal urea moiety.

  • Hypothesized Mechanism: Competitive antagonist at the TRPV1 channel.

The Standard Inhibitors

For a meaningful comparison, it is crucial to select well-validated standard inhibitors with established kinetic profiles.

  • Capsazepine: One of the first synthetic, competitive antagonists of TRPV1. While foundational, it suffers from relatively low potency and species variability, making it a useful, albeit weaker, benchmark.[2]

  • SB-366791: A highly potent, selective, and specific cinnamamide-derived TRPV1 antagonist. It serves as an excellent high-affinity benchmark for evaluating novel compounds.[3] Its nanomolar affinity and slow dissociation make it a strong positive control.[3]

Experimental Design: A Step-by-Step Protocol for Kinetic Benchmarking using Surface Plasmon Resonance (SPR)

To determine the binding kinetics (kₐ, kₔ, and KD), Surface Plasmon Resonance (SPR) is the gold-standard technique.[1][4] SPR is a label-free optical biosensing method that measures molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[5]

The causality behind choosing SPR lies in its ability to provide real-time data on both the association and dissociation phases of binding, which is essential for calculating the individual rate constants.[6] This is a distinct advantage over endpoint assays or those that only provide equilibrium data.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Kinetic Assay cluster_analysis Phase 3: Data Analysis Chip 1. Select & Prepare Sensor Chip (e.g., CM5) Immobilize 2. Immobilize Ligand (TRPV1 Protein) via Amine Coupling Chip->Immobilize Block 3. Block Surface (Ethanolamine) Immobilize->Block Baseline1 4. Establish Baseline (Running Buffer) Block->Baseline1 Association 5. Association Phase (Inject Analyte) Baseline1->Association Dissociation 6. Dissociation Phase (Running Buffer) Association->Dissociation Association->Dissociation Varying Analyte Concentrations Regeneration 7. Regeneration (e.g., Glycine-HCl) Dissociation->Regeneration Regeneration->Baseline1 Next Cycle Reference 8. Reference Subtraction Regeneration->Reference Fit 9. Fit Sensorgrams (e.g., 1:1 Langmuir model) Reference->Fit Calculate 10. Calculate kₐ, kₔ, K_D Fit->Calculate

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) binding kinetics experiment.

Detailed SPR Protocol

Objective: To determine the kₐ, kₔ, and KD of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea and standard inhibitors binding to immobilized human TRPV1.

Materials:

  • SPR instrument (e.g., Cytiva Biacore™, Nicoya OpenSPR™)

  • CM5 sensor chip (or equivalent carboxymethylated dextran surface)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Recombinant human TRPV1 protein (ligand)

  • Test Compound and Standard Inhibitors (analytes)

  • Running Buffer: HBS-P+ (HEPES, NaCl, P20 surfactant), pH 7.4, with 1-5% DMSO (must be precisely matched between samples)

  • Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 2.5 (must be optimized)

Methodology:

  • Ligand Immobilization:

    • Equilibrate the system with Running Buffer.

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. This creates reactive esters on the surface.

    • Inject the TRPV1 protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The primary amines on the protein will covalently bind to the surface. Aim for an immobilization level of ~2000-4000 Response Units (RU).

    • Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining reactive esters. This blocking step is crucial to prevent non-specific binding.

    • A reference flow cell should be prepared in parallel (activated and blocked without ligand) to subtract bulk refractive index changes and non-specific binding.

  • Kinetic Analysis (Analyte Injection):

    • Perform buffer cycles and startup checks to ensure a stable baseline.

    • Prepare a serial dilution of each analyte (Test Compound, Capsazepine, SB-366791) in Running Buffer. A typical concentration range might span from 0.1x to 10x the expected KD (e.g., 1 nM to 1 µM). Include a zero-concentration (buffer only) sample for double referencing.

    • For each concentration, perform the following cycle:

      • Association: Inject the analyte over the ligand and reference surfaces for a defined period (e.g., 180 seconds) to monitor the binding event.

      • Dissociation: Switch back to flowing only Running Buffer and monitor the decay of the signal for an extended period (e.g., 600 seconds). The length of this phase is critical for accurately determining slow off-rates.

      • Regeneration: Inject the optimized Regeneration Solution to strip all bound analyte from the ligand surface, returning the signal to baseline. This step must be harsh enough to remove the analyte but gentle enough not to denature the immobilized ligand.

  • Data Processing and Analysis:

    • Subtract the signal from the reference flow cell from the active flow cell signal.

    • Subtract the signal from the buffer-only (zero concentration) injection from all analyte injections (double referencing).

    • Fit the processed sensorgrams globally to a suitable binding model. For many small molecule-protein interactions, a 1:1 Langmuir binding model is appropriate. This fitting process simultaneously derives the kₐ and kₔ values.

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kₔ / kₐ).

Data Presentation and Interpretation

All quantitative kinetic data should be summarized in a clear, comparative table.

Table 1: Hypothetical Binding Kinetics Data for TRPV1 Inhibitors

CompoundAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity (KD) (nM)Residence Time (1/kₔ) (s)
1-(2-(3,4-Dimethylphenoxy)ethyl)urea5.2 x 10⁵8.5 x 10⁻³16.3118
Capsazepine (Standard)1.1 x 10⁵2.0 x 10⁻²181.850
SB-366791 (Standard)9.8 x 10⁵1.5 x 10⁻⁴0.156667

Interpretation of Hypothetical Results:

  • Affinity (KD): The test compound (16.3 nM) demonstrates significantly higher affinity for TRPV1 than Capsazepine (181.8 nM) but is less potent than the high-affinity standard SB-366791 (0.15 nM).

  • Association Rate (kₐ): The test compound's on-rate is approximately 5-fold faster than Capsazepine and comparable to SB-366791, suggesting it rapidly recognizes and binds to its target site.

  • Dissociation Rate (kₔ) and Residence Time: This is the most insightful parameter. The test compound's off-rate is slower than Capsazepine's, resulting in a longer residence time (118 seconds vs. 50 seconds). This indicates the drug-target complex is more stable. However, it dissociates much more rapidly than SB-366791, whose exceptionally long residence time (~1.8 hours) is a hallmark of its high potency. A longer residence time can often translate to a more sustained pharmacological effect in vivo.

Orthogonal Validation with Isothermal Titration Calorimetry (ITC)

To ensure the trustworthiness of the SPR data, an orthogonal, in-solution technique is highly recommended. Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a true in-solution measurement of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).[7][8][9]

While ITC is not ideal for determining rapid kinetic rates (kₐ and kₔ), it provides an invaluable, label-free and immobilization-free confirmation of the binding affinity (KD) derived from SPR.[10][11] A strong correlation between the KD values obtained from SPR and ITC significantly increases confidence in the results.

Conclusion

This guide outlines a comprehensive and scientifically rigorous methodology for benchmarking the binding kinetics of a novel compound, 1-(2-(3,4-Dimethylphenoxy)ethyl)urea, against standard inhibitors for a selected target, TRPV1. By employing gold-standard techniques like Surface Plasmon Resonance and validating with an orthogonal method such as Isothermal Titration Calorimetry, researchers can move beyond simple affinity measurements. This deeper understanding of association and dissociation rates provides critical insights into a compound's mechanism of action, helping to rationalize its biological activity and better predict its potential for in vivo success. The principles and protocols detailed herein are broadly applicable and serve as a robust template for any kinetic benchmarking study in the drug discovery pipeline.

References

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved from [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Bio-layer Interferometry (BLI). Retrieved from [Link]

  • Nicoya Lifesciences. (2019, July 10). Biolayer Interferometry and Surface Plasmon Resonance Comparison. Retrieved from [Link]

  • Duff, M. R., Grubbs, J., & Howell, E. E. (2011). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Methods in molecular biology (Clifton, N.J.), 747, 237–264. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Biolayer Interferometry (BLI). Harvard Medical School. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Protein Binding Studies / Label-Free BLI Detection Services. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • Bates, T. J., & Tafesse, F. G. (2024). Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding. Nature protocols. Retrieved from [Link]

  • Bian, C. L., & Liu, M. L. (2009). Determining enzyme kinetics via isothermal titration calorimetry. Methods in molecular biology (Clifton, N.J.), 567, 107–124. Retrieved from [Link]

  • Biosensing Instrument. (2025, January 4). Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)? Retrieved from [Link]

  • Doyle, D. A., & May, J. C. (2022). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 2493, 161–172. Retrieved from [Link]

  • Prisant, N., & Prisant, L. M. (2012). TRPV-1 ion channel blockers. In The Essence of Analgesia and Analgesics. Cambridge University Press. Retrieved from [Link]

  • ScieNFT. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Retrieved from [Link]

  • Neuberger, A., Nadezhdin, K. D., & Sobolevsky, A. I. (2023). Human TRPV1 structure and inhibition by the analgesic SB-366791. Nature communications, 14(1), 2376. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium channel blocker. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 1-(2-(3,4-Dimethylphenoxy)ethyl)urea. Retrieved from [Link]

  • Focken, T., & Zamponi, G. W. (2016). Voltage gated sodium channels as drug discovery targets. The Open Drug Discovery Journal, 8(1), 10-21. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. ResearchGate. Retrieved from [Link]

  • Westermaier, Y., et al. (2023). Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. Journal of Chemical Information and Modeling, 63(23), 7434-7448. Retrieved from [Link]

  • Packer, M. J., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. ACS Omega. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-3-PHENYL-UREA. Retrieved from [Link]

  • mediaTUM. (n.d.). At the Far Ends of Kinetic Analysis - Very Fast and Slow Binding Transitions Resolved with a Novel Fluorescence-Based Biosensor. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(3,4-Dimethoxyphenyl)ethyl)urea. Retrieved from [Link]

  • Kim, H. Y., et al. (2012). 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2879. Retrieved from [Link]

  • Choi, H., & Shim, Y. S. (2010). 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2621. Retrieved from [Link]

  • Nisler, J., et al. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. Frontiers in Plant Science, 9, 1205. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding mode of representative urea derivatives as depicted by docking.... Retrieved from [Link]

  • Cheng Research Group. (n.d.). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. University of Illinois. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea

Hazard Characterization and Waste Classification The disposal protocol for any chemical is dictated by its hazard profile. The molecular structure of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea consists of a urea backbone, an e...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Characterization and Waste Classification

The disposal protocol for any chemical is dictated by its hazard profile. The molecular structure of 1-(2-(3,4-Dimethylphenoxy)ethyl)urea consists of a urea backbone, an ethyl linker, and a dimethylphenoxy group. While simple urea is often considered non-hazardous, the addition of the aromatic phenoxy group necessitates a more cautious approach.[1][2][3]

  • Urea Core: Generally exhibits low acute toxicity.[1][2][3]

  • Dimethylphenoxy Group: Aromatic ethers and substituted phenols can possess significant biological activity and potential environmental toxicity. Their persistence and aquatic toxicity are often higher than simple aliphatic compounds.

Due to the unknown specific toxicological and ecotoxicological properties of the complete molecule, 1-(2-(3,4-Dimethylphenoxy)ethyl)urea must be classified and handled as hazardous chemical waste. [4][5][6] Under no circumstances should this compound or its residues be disposed of down the drain or in general solid waste.[4][7][8]

Personal Protective Equipment (PPE) and Handling

Prior to handling the compound for disposal, ensure the appropriate personal protective equipment is in use to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of solutions or airborne dust.
Hand Protection Nitrile gloves (check manufacturer's compatibility chart).Provides a barrier against skin contact. Hands should be washed thoroughly after glove removal.[9]
Body Protection A fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.
Waste Collection and Segregation: A Step-by-Step Protocol

Proper segregation at the point of generation is critical to ensure safe disposal and prevent dangerous chemical reactions.[10][11]

Step 1: Select an Appropriate Waste Container

  • The container must be in good condition, free of cracks or damage, and have a secure, leak-proof lid.[4]

  • It must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Never use a container that previously held an incompatible chemical (e.g., a strong oxidizing agent).[9][10]

Step 2: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label.[9]

  • Clearly write the full chemical name: "1-(2-(3,4-Dimethylphenoxy)ethyl)urea".

  • List all components of the waste stream, including any solvents and their approximate concentrations.

  • Include the date when waste was first added to the container.

Step 3: Segregate Waste Types

  • Solid Waste: Collect pure compound, contaminated gloves, weigh boats, and paper towels in a clearly labeled, sealable container or a double-bagged waste bag designated for solid chemical waste.

  • Liquid Waste: Collect solutions containing the compound in a dedicated, labeled liquid waste container. Do not overfill; leave at least 10% of the container volume as headspace to allow for vapor expansion.[7]

  • Sharps Waste: Any chemically contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-resistant sharps container.[4]

Disposal Pathway and Institutional Procedures

The ultimate disposal of chemical waste is managed through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

Disposal Workflow:

Caption: Disposal decision workflow for 1-(2-(3,4-Dimethylphenoxy)ethyl)urea.

  • Accumulation: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[5] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Request for Pickup: Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's EH&S office.[9][11] This is typically done through an online portal or a paper form.

  • Final Disposal: Your EH&S department will collect the waste and ensure it is disposed of in compliance with all federal, state, and local regulations.[12][13]

Decontamination and Spill Management

Empty Containers: An "empty" container that held 1-(2-(3,4-Dimethylphenoxy)ethyl)urea must still be managed carefully.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[7][10][11]

  • Collect the first two rinsates as hazardous liquid waste.[7]

  • After the third rinse, allow the container to air dry in a fume hood.

  • Deface or remove the original label completely before recycling or disposing of the container as regular glass or plastic waste.[10][11]

Small Spills: In the event of a small spill of the solid compound:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep up the material to avoid generating dust.[14]

  • Place the swept material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste for disposal.[9]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

For large spills or spills of solutions, evacuate the area and contact your institution's emergency EH&S number immediately.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Chemical Waste (Guidance Note). University of Glasgow.
  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • 1-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-3-PHENYL-UREA. NextSDS.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Urea.
  • SAFETY D
  • Non Hazardous Waste Disposal. US Waste.
  • Product Identification Urea: Composition Urea: NFPA Code. Dyno Nobel Inc.
  • Safety D
  • Urea Liquor Safety D
  • C1 Supplemental Information - Urea Solution. California Energy Commission.
  • Hazardous vs. Non-Hazardous Waste. VLS Environmental Services.
  • Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. US EPA.
  • SAFETY DATA SHEET - 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. Fisher Scientific.
  • Safety D
  • SAFETY D
  • Steps in Complying with Regul
  • Material Safety D
  • Non Hazardous Waste. Illinois Environmental Protection Agency.
  • Safety Data Sheet - 1,3-Diphenylurea. Cayman Chemical.
  • SAFETY D

Sources

Handling

Advanced Operational Guide: Handling and PPE Protocols for 1-(2-(3,4-Dimethylphenoxy)ethyl)urea

Introduction & Hazard Causality Analysis When handling novel synthetic intermediates such as 1-(2-(3,4-Dimethylphenoxy)ethyl)urea , standard laboratory safety protocols must be aggressively elevated. Because comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Hazard Causality Analysis

When handling novel synthetic intermediates such as 1-(2-(3,4-Dimethylphenoxy)ethyl)urea , standard laboratory safety protocols must be aggressively elevated. Because comprehensive toxicological data (such as exact LD50 values, long-term mutagenicity, or sensitization potential) is frequently unavailable for specialized research chemicals, we must employ a "presumed high-hazard" approach[1].

To design a self-validating safety protocol, we must first analyze the causality behind the molecule's structural hazards:

  • 3,4-Dimethylphenoxy Group: This aromatic ether moiety is highly lipophilic. If the chemical contacts unprotected skin, this lipophilicity significantly enhances dermal penetration compared to polar molecules, bypassing the body's natural aqueous barriers.

  • Ethyl-Urea Linker: The urea functional group is a strong hydrogen-bond donor and acceptor. This allows it to readily interact with biological targets (e.g., proteins and enzymes), making accidental systemic exposure a critical risk[2].

  • Physical State: As a solid powder at room temperature, it presents a severe inhalation hazard due to potential aerosolization and static "fly-away" during the weighing process.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific physicochemical risks of phenoxyethyl ureas, personnel must utilize a multi-layered PPE strategy. The following matrix outlines the required equipment and the scientific rationale behind each choice.

PPE CategorySpecificationQuantitative/Qualitative Rationale
Primary Gloves 4-mil Nitrile (Inner)Provides baseline dexterity for analytical weighing and a primary barrier against incidental contact.
Secondary Gloves 8-mil Neoprene or Extended-Cuff Nitrile (Outer)High resistance to lipophilic organic compounds; prevents solvent-mediated breakthrough during decontamination.
Eye Protection ANSI Z87.1 Indirect-Vented Splash GogglesForms a seal around the eyes, preventing aerosolized powder from bypassing standard safety glass shields.
Body Protection 100% Cotton or Nomex Flame-Resistant Lab CoatPrevents static discharge which can cause powder fly-away; must be fully buttoned to the collar.
Respiratory N95 / P100 Particulate RespiratorSupplemental protection against aerosolized urea dust (mandatory if environmental controls fail).

Step-by-Step Operational Protocol

Every protocol described below functions as a self-validating system, ensuring that safety is confirmed before proceeding to the next step.

Phase 1: Pre-Operational Validation
  • Airflow Verification: Check the chemical fume hood monitor. Ensure the face velocity is strictly between 80-100 feet per minute (fpm) (0.4-0.5 m/s).

    • Causality: This specific velocity captures aerosolized urea powders without creating turbulent eddies that could blow the powder back into the user's breathing zone.

  • Static Elimination: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and stainless-steel spatula.

    • Causality: Phenoxyethyl derivatives often carry static charges. Neutralizing the micro-environment prevents the powder from repelling off the spatula and contaminating the hood surfaces.

Phase 2: Handling and Weighing
  • Don PPE: Apply inner nitrile gloves, the lab coat, outer neoprene gloves, and splash goggles in that exact order.

  • Deep Hood Placement: Place the analytical balance at least 6 inches (15 cm) inside the fume hood sash to ensure you are working within the optimal capture velocity zone.

  • Transfer: Slowly transfer the 1-(2-(3,4-Dimethylphenoxy)ethyl)urea. Cap the source vial immediately after transfer to minimize ambient exposure and degradation[2].

Phase 3: Decontamination and Doffing
  • Sequential Solvent Wipe: Wipe down the balance and surrounding hood area with a Kimwipe soaked in 70% Isopropanol (IPA), followed immediately by a secondary wipe with distilled water.

    • Causality: The lipophilic phenoxy group makes the compound highly insoluble in pure water but readily soluble in lower alcohols. The sequential wipe ensures complete chemical solubilization and removal without leaving a hazardous residue[3].

  • Doffing Sequence: Remove outer gloves (turning them inside out to trap contaminants) Remove goggles Remove lab coat Remove inner gloves Wash hands with soap and water for a minimum of 30 seconds[3].

Disposal and Waste Management Plan

Improper disposal of urea derivatives can lead to dangerous environmental contamination or reactive hazards.

  • Solid Waste: Place all contaminated consumables (weigh boats, Kimwipes, outer gloves) into a high-density polyethylene (HDPE) solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO for biological assays), dispose of the solution in a properly labeled "Non-Halogenated Organic Waste" carboy.

  • Chemical Incompatibilities: Clearly label waste containers with "Contains: 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (Presumed Toxic/Irritant)". Never mix this waste with strong oxidizers or concentrated acids, as ureas can degrade into toxic nitrogen oxides (NOx) under extreme oxidative stress[2].

Workflow Visualization

G Start Pre-Operational Validation (Airflow & Static Check) PPE Don PPE Matrix (Nitrile/Neoprene, Goggles) Start->PPE Handle Chemical Handling (Deep Fume Hood Placement) PPE->Handle Decon Sequential Decontamination (70% IPA -> H2O) Handle->Decon Waste Waste Segregation (HDPE Solid / Organic Liquid) Decon->Waste Doff Doffing & Hygiene (Inside-Out Removal) Waste->Doff

Fig 1: Operational and doffing workflow for handling novel phenoxyethyl urea derivatives.

References

[2] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

[1] Title: C007 - Novel Chemicals with Unknown Hazard Source: Health, Safety and Environment Office, Hong Kong University of Science and Technology URL:[Link]

[3] Title: Standard Operating Procedures: Personnel Decontamination Procedures Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

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